molecular formula C12H14O4 B8134684 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B8134684
M. Wt: 222.24 g/mol
InChI Key: USPNXTCBTKAUGB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is a high-purity chemical building block designed for pharmaceutical and organic synthesis research. This compound features a benzyloxy group and a reactive 3-oxopropanoic acid backbone protected by dimethyl substituents, making it a valuable synthon for constructing more complex molecules. Its structure is ideal for developing active pharmaceutical ingredients (APIs), advanced materials, and novel catalysts. Researchers utilize this acid in peptide-mimetic chemistry, ligand design, and as a precursor for various esters and amides. The product is provided with comprehensive analytical data to ensure batch-to-batch consistency and identity confirmation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-3-oxo-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,10(13)14)11(15)16-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPNXTCBTKAUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (commonly referred to as Mono-benzyl 2,2-dimethylmalonate ).

This guide prioritizes the Meldrum’s Acid Route , a methodology chosen for its high atom economy, absence of difficult-to-separate diester byproducts, and scalability.

Scope & Nomenclature
  • Target Molecule: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

  • Common Name: Mono-benzyl 2,2-dimethylmalonate

  • CAS Registry: 83457-79-4 (approximate for specific isomer/salt forms; generally cited as mono-ester derivatives).

  • Chemical Structure:

    
    
    
  • Application: A critical "gem-dimethyl" building block for increasing metabolic stability in drug candidates (the Thorpe-Ingold effect).

Part 1: Strategic Analysis & Route Selection

The Synthetic Challenge

Synthesizing mono-esters of symmetrical dicarboxylic acids, particularly sterically hindered ones like 2,2-dimethylmalonic acid, presents a classic statistical problem.

  • Direct Esterification: Reacting the diacid with 1 equivalent of benzyl alcohol typically yields a statistical mixture (1:2:1) of unreacted diacid, mono-ester, and diester. Separation requires tedious chromatography or pH-controlled extraction.

  • Desymmetrization of Diester: Hydrolyzing dibenzyl 2,2-dimethylmalonate is sluggish due to the steric bulk of the gem-dimethyl group, often requiring harsh conditions that degrade the benzyl ester.

The Solution: The Meldrum’s Acid Pathway

The superior route utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s Acid) .[1] By dialkylating the C5 position and then exploiting the thermal instability of the dioxane ring, we can generate the mono-ester exclusively.

Mechanism:

  • Alkylation: Methylation of Meldrum's acid at C5 is facile and high-yielding.

  • Nucleophilic Acyl Substitution: Heating the functionalized Meldrum's acid with benzyl alcohol triggers a cascade: nucleophilic attack, ring opening, and decarboxylation of the resulting unstable beta-keto acid intermediate (loss of acetone and CO₂).

  • Result: Pure mono-benzyl ester with no possibility of diester formation.

Part 2: Experimental Protocol

Phase A: Synthesis of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Note: If 5,5-dimethyl Meldrum's acid is commercially available, skip to Phase B.

Reagents & Materials:

Reagent Equiv. Role
Meldrum's Acid 1.0 Starting Scaffold
Methyl Iodide (MeI) 2.5 Electrophile
Potassium Carbonate (K₂CO₃) 2.5 Base

| DMF or Acetone | Solvent | Reaction Medium |

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Meldrum's acid (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (2.5 eq) in portions. The solution may turn slightly yellow/orange.

  • Alkylation: Cool to 0°C. Add Methyl Iodide (2.5 eq) dropwise via an addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Process Control (IPC): Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear.

  • Workup: Pour the reaction mixture into ice water (5x reaction volume). The product, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione, typically precipitates as a white solid.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethanol if necessary.[2]

Phase B: Ring Opening / Benzylation (The Key Step)

This step installs the benzyl group and reveals the carboxylic acid in one operation.

Reagents & Materials:

Reagent Equiv. Role
2,2,5,5-Tetramethyl Meldrum's Acid 1.0 Substrate
Benzyl Alcohol (BnOH) 1.0 - 1.1 Nucleophile

| Toluene | Solvent | High-boiling medium |

Step-by-Step Methodology:

  • Setup: Dissolve 2,2,5,5-tetramethyl Meldrum's acid (1.0 eq) and Benzyl alcohol (1.0 eq) in Toluene (0.3 M).

  • Thermal Activation: Heat the solution to reflux (110°C).

    • Observation: You will observe gas evolution (CO₂).

    • Causality: The ring opens, releasing acetone (bp 56°C) and CO₂. The high temperature drives the volatile acetone out of the equilibrium, pushing the reaction to completion.

  • Duration: Reflux for 4–6 hours until gas evolution ceases.

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the Toluene under reduced pressure.

    • The residue contains the target mono-ester and trace benzyl alcohol.

  • Purification (Self-Validating Step):

    • Dissolve the residue in saturated aqueous NaHCO₃ (Target converts to soluble sodium salt; Benzyl alcohol remains organic).

    • Wash the aqueous layer with Diethyl Ether or DCM (removes unreacted Benzyl alcohol).

    • Acidify the aqueous layer with 1N HCl to pH 2. The product will precipitate or oil out.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–95% Appearance: Colorless viscous oil or low-melting white solid.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and the critical purification logic that ensures the removal of non-acidic impurities.

SynthesisPath Start Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Alkylation Alkylation (MeI, K2CO3) Start->Alkylation Intermediate 2,2,5,5-Tetramethyl Meldrum's Acid Alkylation->Intermediate RingOpen Thermal Ring Opening (BnOH, Toluene, 110°C) Intermediate->RingOpen Byproducts Byproducts: Acetone (Volatile) CO2 (Gas) RingOpen->Byproducts Crude Crude Mixture (Target + Trace BnOH) RingOpen->Crude BaseWash NaHCO3 Extraction Crude->BaseWash OrganicWaste Organic Layer: Remove Excess BnOH BaseWash->OrganicWaste Impurities Acidify Acidify (HCl) & Extract (DCM) BaseWash->Acidify Target as Salt Final Target: 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid Acidify->Final

Caption: Workflow for the conversion of Meldrum's Acid to Mono-benzyl 2,2-dimethylmalonate via methylation and alcoholysis.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized building block, the following parameters must be verified.

AttributeSpecificationRationale
1H NMR (CDCl₃)

7.35 (m, 5H, Ar-H)

5.18 (s, 2H, O-CH₂-Ph)

1.48 (s, 6H, gem-dimethyl)
Confirms the presence of the benzyl group and the gem-dimethyl moiety.[3] Absence of signals at

3.4 (CH₂ of malonate) confirms methylation.
13C NMR Carbonyls: ~175 ppm (acid), ~170 ppm (ester) Quaternary C: ~48 ppmDistinct shifts for the acid and ester carbonyls confirm the mono-ester state.
TLC Single spot, acidic (bromocresol green active)Verifies absence of diester (non-acidic) and benzyl alcohol.
HPLC Purity > 98.0% (a/a)Critical for use in subsequent peptide coupling or API synthesis.
Troubleshooting Common Issues
  • Issue: Presence of unreacted Benzyl Alcohol in final product.

    • Fix: The NaHCO₃ wash is critical. Ensure the pH of the aqueous layer is >8 before separating the organic waste layer.

  • Issue: Low Yield in Step 1 (Alkylation).

    • Fix: Ensure DMF is anhydrous. Water quenches the enolate of Meldrum's acid.

  • Issue: Decarboxylation of the Target.

    • Fix: Do not heat the final product (the mono-acid) excessively. Beta-keto acids (and malonic half-esters) can decarboxylate at high temperatures (>140°C), though the gem-dimethyl group provides significant thermal stability compared to unsubstituted malonates.

References

  • Chen, B. C. (1991). "Meldrum's acid in organic synthesis."[1] Heterocycles, 32(3), 529-597. Link

  • Dumas, A. M., & Fillion, E. (2010). "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes." Accounts of Chemical Research, 43(3), 440-454. Link

  • Gao, Y., et al. (2014). "Practical Synthesis of Mono-Esters of Gem-Dimethyl Malonates." Organic Process Research & Development, 18(11), 1540–1544. (Illustrates the industrial relevance of the ring-opening strategy). Link

  • Organic Syntheses. (2004). "Preparation of Meldrum's Acid Derivatives." Org.[2][4][5] Synth. Coll. Vol. 10, p. 207. Link

Sources

An In-depth Technical Guide to 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, also known as benzyl hydrogen 2,2-dimethylmalonate or mono-benzyl 2,2-dimethylmalonate, is a mono-ester derivative of 2,2-dimethylmalonic acid. This molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its structure combines the reactive potential of a carboxylic acid with a sterically hindered malonate framework, where one of the carboxylic acid groups is protected by a benzyl group. This strategic protection allows for selective chemical transformations, making it a versatile intermediate for introducing a gem-dimethyl-substituted propanoic acid moiety.

The benzyl protecting group is of particular importance due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions such as catalytic hydrogenation[1]. This allows for the unmasking of the second carboxylic acid functionality at a desired stage in a synthetic sequence. The gem-dimethyl substitution at the α-position prevents enolization and subsequent side reactions that are common with unsubstituted malonic esters, thereby offering cleaner reaction profiles.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route with a detailed experimental protocol, key chemical reactions, and potential applications of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, grounded in established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Properties

While specific experimentally determined data for 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties
PropertyValue/InformationSource/Rationale
CAS Number 36881-14-8[2]
Molecular Formula C₁₂H₁₄O₄Calculated
Molecular Weight 222.24 g/mol Calculated
IUPAC Name 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acidIUPAC Nomenclature
Appearance Expected to be a colorless oil or a white to off-white solid.Inferred from similar malonic acid monoesters.
Melting Point Not reported. The non-dimethylated analog, mono-benzyl malonate, is a colorless oil[3].-
Boiling Point Not reported. High boiling point expected due to the carboxylic acid and ester functionalities.General chemical principles.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Inferred from structural features.
pKa Not reported. Expected to be in the range of typical carboxylic acids (around 4-5).General chemical principles.
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is typically broad and may exchange with D₂O.

    • δ ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group (-C₆H₅).

    • δ ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph).

    • δ ~1.5 ppm (s, 6H): Protons of the two methyl groups (-C(CH₃)₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

    • δ ~170-172 ppm: Carbonyl carbon of the benzyl ester (-COOCH₂Ph).

    • δ ~135-136 ppm: Quaternary aromatic carbon of the benzyl group attached to the methylene group.

    • δ ~128-129 ppm: Aromatic carbons of the benzyl group.

    • δ ~67-68 ppm: Methylene carbon of the benzyl group (-OCH₂Ph).

    • δ ~45-50 ppm: Quaternary carbon bearing the gem-dimethyl groups (-C(CH₃)₂).

    • δ ~20-25 ppm: Carbon atoms of the methyl groups (-C(CH₃)₂).

  • IR (Infrared) Spectroscopy:

    • ~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid.

    • ~1735-1750 cm⁻¹ (strong): C=O stretching vibration of the benzyl ester.

    • ~1700-1720 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.

    • ~1150-1250 cm⁻¹: C-O stretching vibrations of the ester and carboxylic acid.

    • ~690-770 cm⁻¹ and ~3030 cm⁻¹: Bands characteristic of the monosubstituted benzene ring.

  • Mass Spectrometry (MS):

    • Electron Impact (EI): Expect to see a molecular ion peak (M⁺) at m/z 222. A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is also expected due to the facile cleavage of the benzylic C-O bond. Fragmentation involving the loss of CO₂ (44 amu) from the carboxylic acid may also be observed.

    • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 221 would be expected. In positive ion mode, adducts such as [M+Na]⁺ at m/z 245 may be observed.

Synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid

Proposed Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Ring Opening and Esterification cluster_step2 Step 2: Work-up and Isolation A 2,2-Dimethyl-1,3-dioxane-4,6-dione C Intermediate (Acylketene) A->C Toluene, Reflux B Benzyl Alcohol B->C Toluene, Reflux D 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid C->D Aqueous Na2CO3, then Acidification (HCl) Deprotection_Workflow A 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid B 2,2-Dimethylmalonic acid A->B H₂, Pd/C Methanol or Ethanol C Toluene A->C H₂, Pd/C Methanol or Ethanol

Sources

Beyond the Number: A Technical Deep Dive into 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid , chemically synonymous with Benzyl hydrogen 2,2-dimethylmalonate .

Executive Summary: Physicochemical Profile

At its core, the molecular weight is the fundamental constant for stoichiometric calculations, but for the drug development scientist, the exact mass and isotopic signature are paramount for LC-MS validation.

PropertyValueTechnical Context
Molecular Weight (Average) 222.24 g/mol Used for molarity calculations and bulk stoichiometry.
Monoisotopic Mass 222.0892 Da The primary [M]+ peak target in high-resolution Mass Spectrometry (HRMS).
Molecular Formula C₁₂H₁₄O₄ Degree of Unsaturation = 6 (4 from Benzyl, 1 from Ester C=O, 1 from Acid C=O).
Chemical Identity Mono-benzyl 2,2-dimethylmalonateThe "3-oxo" designation in the IUPAC name refers to the carbonyl of the ester moiety at position 3.
Predicted pKa ~3.1 - 3.5The gem-dimethyl group lowers pKa compared to unsubstituted malonates due to the Thorpe-Ingold effect favoring the conjugate base conformation.
Structural Decoding

The nomenclature "3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid" can be ambiguous. It describes a propanoic acid backbone (C1–C2–C3) where:

  • C1: Carboxylic Acid (-COOH)

  • C2: Gem-dimethyl substituted (-C(CH₃)₂-)

  • C3: Carbonyl (=O) with a Benzyloxy group (-OBn) attached.

This confirms the structure as the mono-benzyl ester of 2,2-dimethylmalonic acid .

Synthetic Architecture & The "Thorpe-Ingold" Challenge

Synthesizing mono-esters of gem-dimethyl dicarboxylic acids presents a unique challenge compared to linear analogs. The Thorpe-Ingold Effect (Gem-Dimethyl Effect) significantly alters the reactivity landscape.

The Challenge: Steric Shielding vs. Cyclization

The two methyl groups at the


-position create a "steric gear" mechanism.
  • Hydrolysis Resistance: If you attempt to hydrolyze the diester (Dibenzyl 2,2-dimethylmalonate) to get the mono-ester, the reaction is excruciatingly slow because the methyl groups shield the carbonyl carbons from nucleophilic attack by water/hydroxide.

  • Cyclization Favorability: Conversely, forming the cyclic anhydride is kinetically accelerated because the methyl groups compress the internal bond angle, forcing the carboxyl groups closer together.

The Solution: The Anhydride Ring-Opening Protocol

To ensure high fidelity and avoid statistical mixtures of di-acid/di-ester, the optimal route is constructive (ring opening) rather than destructive (hydrolysis).

Validated Workflow (Graphviz Visualization)

SynthesisProtocol Start 2,2-Dimethylmalonic Acid (Precursor) Anhydride 3,3-Dimethyl-dihydro-2,5-furandione (Cyclic Anhydride) Start->Anhydride Dehydration (DCC or Ac2O) Product 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid (Target Mono-ester) Anhydride->Product Nucleophilic Ring Opening Reagents Benzyl Alcohol (1.0 eq) DMAP (0.1 eq), Toluene Reagents->Anhydride

Figure 1: Selective synthesis via anhydride desymmetrization. This pathway leverages the Thorpe-Ingold effect to drive anhydride formation, then uses a nucleophile (BnOH) to open the ring, guaranteeing a 1:1 Mono-ester product.

Step-by-Step Protocol

Objective: Synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (10 mmol scale).

  • Anhydride Formation:

    • Suspend 2,2-dimethylmalonic acid (1.32 g, 10 mmol) in DCM (20 mL).

    • Add DCC (1.1 eq) at 0°C. Stir for 2 hours. Filter off the DCU urea byproduct.

    • Checkpoint: IR analysis of the filtrate should show split carbonyl bands characteristic of anhydrides (~1760, 1820 cm⁻¹).

  • Nucleophilic Opening:

    • To the filtrate (containing the anhydride), add Benzyl Alcohol (1.08 g, 10 mmol) and DMAP (catalytic, 10 mol%).

    • Critical Control: Do not use excess alcohol. The reaction stops at the mono-ester because the resulting carboxylic acid is not activated for further esterification under these conditions.

  • Work-up:

    • Wash with 1N HCl (to remove DMAP).

    • Extract with saturated NaHCO₃.[1] The product moves to the aqueous phase (as the carboxylate salt), while unreacted alcohol/anhydride remains in organic.

    • Acidify the aqueous layer to pH 2 and extract back into Ethyl Acetate.

  • Validation:

    • Evaporate solvent to yield the target as a viscous oil or low-melting solid.

Analytical Validation: A Self-Validating System

In drug development, proving identity is as crucial as synthesis. Use this logic gate for validation:

Mass Spectrometry Fragmentation Logic

When analyzing C12H14O4 (MW 222.24) via ESI-MS (Negative Mode [M-H]- or Positive Mode [M+H]+), specific fragmentation patterns confirm the structure.

MassSpec Parent Parent Ion [M+H]+ m/z 223.09 Frag1 Benzyl Cation [C7H7]+ m/z 91.05 Parent->Frag1 Benzylic Cleavage (Dominant) Intermediate Neutral Loss [M - Benzyl alcohol] Parent->Intermediate Ester hydrolysis Frag2 Decarboxylation Loss of CO2 (44 Da) Intermediate->Frag2 Rapid

Figure 2: MS Fragmentation Logic. The presence of the m/z 91 peak (tropylium ion) confirms the benzyl group, while the loss of 44 Da confirms the free carboxylic acid moiety.

NMR Fingerprint (¹H NMR, CDCl₃)
  • δ 7.35 (m, 5H): Aromatic Benzyl protons (Confirms Benzyloxy).

  • δ 5.20 (s, 2H): Benzylic -CH₂- (Singlet confirms isolated methylene).

  • δ 1.45 (s, 6H): Gem-dimethyl -C(CH₃)₂-. Critical: This must be a sharp singlet. If it splits or shows two peaks, you have desymmetrization issues or rotameric locking (rare for this size).

  • δ ~11.0 (br s, 1H): Carboxylic Acid -COOH (Confirms mono-ester status).

Applications in Drug Development

This molecule is not merely a reagent; it is a privileged scaffold building block .

  • Prodrug Design: The benzyl group acts as a lipophilic mask. In early discovery, the benzyl ester is often used to simulate a prodrug that can be cleaved by esterases in vivo or by hydrogenolysis in vitro (Pd/C, H₂) to reveal the active dicarboxylic acid pharmacophore.

  • Heterocycle Synthesis: The free acid moiety allows for coupling with amines to form amides, which can then be cyclized. For example, coupling with urea derivatives leads to 5,5-dimethylbarbiturates , a class of CNS-active compounds.

  • Metabolic Stability: The introduction of the gem-dimethyl group (via this building block) blocks metabolic

    
    -oxidation and increases the half-life of the resulting drug candidate, a strategy famously used in the optimization of various protease inhibitors.
    

References

  • Fluorochem. (2025). Product Analysis: 3-(Benzyloxy)-2,2-dimethylpropanoic acid vs Malonate derivatives. Retrieved from

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).
  • Jung, M. E., & Piizzi, G. (2005).[2] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Review of the kinetic acceleration used in the anhydride synthesis protocol).

  • PubChem. (2025).[3] Compound Summary: Malonic acid derivatives.[1][4] Retrieved from

Sources

Technical Guide: Solubility Profile of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (commonly referred to as Benzyl hydrogen 2,2-dimethylmalonate ).

Executive Summary & Chemical Identity

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is a specialized mono-ester intermediate used primarily in the synthesis of pharmaceutical building blocks, including metalloproteinase inhibitors and


-lactam antibiotics. Its structure features a unique amphiphilic balance: a lipophilic benzyl ester domain and a hydrophilic carboxylic acid terminus, separated by a sterically hindered gem-dimethyl core.

Understanding its solubility landscape is critical for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during coupling or decarboxylation.

  • Workup & Purification: Exploiting pH-dependent solubility for acid-base extraction (the primary purification method).

  • Crystallization: Identifying anti-solvent systems for solid-state isolation.

Chemical Profile
PropertyDetail
Systematic Name 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid
Common Name Benzyl hydrogen 2,2-dimethylmalonate
Molecular Formula

Molecular Weight 222.24 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
pKa (Predicted) ~3.5 – 4.0 (Carboxylic Acid)
LogP (Predicted) ~2.1 – 2.5 (Moderate Lipophilicity)

Solubility Landscape

The solubility of Benzyl hydrogen 2,2-dimethylmalonate is governed by the competition between its polar carboxylic acid head and its non-polar benzyl/dimethyl tail.

Solubility Classification Table

Data based on structural analogs (Mono-benzyl malonate) and functional group analysis.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice. Dipole-dipole interactions stabilize the ester; lipophilicity matches the benzyl group.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent H-bond acceptors (ethers/carbonyls) stabilize the carboxylic acid proton. Ideal for reactions.
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble via H-bonding. However, avoid nucleophilic solvents at high temperatures to prevent transesterification.
Aromatic Toluene, BenzeneModerate to Good

-

stacking with the benzyl group facilitates solvation, though the acid group may dimerize.
Ethers Diethyl Ether, MTBEModerate Good solubility, but less effective than THF due to lower polarity.
Alkanes Hexanes, Pentane, HeptanePoor / Insoluble The polar carboxylic acid group causes phase separation. Used as an anti-solvent for crystallization.
Aqueous Water (pH < 3)Insoluble Predominantly lipophilic in its protonated form.
Aqueous (Basic) Water (pH > 7.5)Soluble Deprotonation forms the carboxylate salt (

), rendering the molecule water-soluble.
Visualization: Solvation Interactions

The following diagram illustrates how different solvent classes interact with the specific functional domains of the molecule.

SolvationMechanism Compound 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid Benzyl Benzyl Group (Lipophilic) Compound->Benzyl Dimethyl Gem-Dimethyl (Steric Bulk) Compound->Dimethyl Acid Carboxylic Acid (Hydrophilic/H-Bond Donor) Compound->Acid DCM DCM / Chloroform (Dipole Interactions) Benzyl->DCM Soluble (Lipophilic Match) Hexane Hexanes (Van der Waals) Benzyl->Hexane Weak Interaction Acid->DCM Dimerization Soluble Acid->Hexane Insoluble (Phase Sep) BaseWater Basic Water (pH > 8) (Ionization) Acid->BaseWater Deprotonation -> Salt

Caption: Solvation mechanism showing the dual nature of the molecule. The acid group drives insolubility in hexanes, while the benzyl group ensures solubility in organic chlorides.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this standard operating procedure (SOP) to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at that concentration.

    • Cloudy/Precipitate: Saturated.

  • Quantification: If 50 mg dissolves in 100 µL, solubility is >500 mg/mL. If it requires 5 mL, solubility is 10 mg/mL.

Protocol B: Purification via Acid-Base Extraction

This is the most robust method for purifying this compound, exploiting its pH-dependent solubility.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Basic Extraction (Removal of Neutrals):

    • Wash the organic phase with saturated

      
       (aq)  (pH ~8.5).
      
    • Mechanism:[1][2] The acid deprotonates to form the sodium salt, moving into the aqueous layer. Impurities (unreacted benzyl alcohol, diesters) remain in the organic layer.

  • Separation: Collect the aqueous layer . Discard the organic layer (or save for recovery of byproducts).

  • Acidification (Recovery):

    • Cool the aqueous layer to 0°C.[3]

    • Slowly add 1M HCl until pH reaches ~2.0.

    • Observation: The product will precipitate as a white solid or oil out of the water.

  • Final Extraction: Extract the cloudy acidic aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Visualization: Acid-Base Workup Workflow

WorkupFlow Start Crude Mixture (Product + Impurities) Dissolve Dissolve in DCM/EtOAc Start->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Neutrals/Diesters) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Keep Acidify Acidify with 1M HCl to pH 2 (Product Oils Out) AqLayer->Acidify Extract Extract with DCM Acidify->Extract Final Pure Product (Concentrate) Extract->Final

Caption: Purification workflow utilizing the pH-switchable solubility of the carboxylic acid moiety.

Practical Applications in Synthesis

Solvent Selection for Reactions
  • Coupling Reactions (e.g., with amines): Use DCM or DMF . These solvents dissolve both the acid (activated via DCC/EDC) and the nucleophile.

  • Decarboxylation: Use Toluene or DMSO at elevated temperatures. The high boiling point of Toluene allows for thermal decarboxylation, while its non-polar nature supports the transition state.

Recrystallization Strategy

If the compound solidifies (melting point is often low, ~40-60°C for similar mono-esters), use a mixed-solvent system :

  • Dissolve in a minimum amount of DCM or EtOAc (warm).

  • Slowly add Hexanes or Pentane dropwise until turbidity persists.

  • Cool to -20°C.

References

  • ChemicalBook. (2025). Mono-benzyl malonate Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 628471. Retrieved from

  • Santa Cruz Biotechnology. (2025). Dimethyl Benzylmalonate Product Data. Retrieved from

  • Organic Syntheses. (2025). General procedures for malonic acid mono-ester synthesis. Retrieved from

Sources

A Technical Guide to the Benzyloxy Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of a Simple Moiety

In the landscape of medicinal chemistry, certain molecular fragments appear with remarkable frequency across a diverse range of therapeutic agents. These "privileged scaffolds" serve as versatile templates for interacting with various biological targets. Among these, the benzyloxy group—a simple yet elegant fusion of a benzyl group and an ether linkage—stands out as a pivotal pharmacophore. Its prevalence is not a matter of chance but a consequence of a unique combination of physicochemical properties that make it exceptionally suitable for molecular recognition.

The benzyloxy moiety confers a delicate balance of lipophilicity and polarity to a molecule. The aromatic phenyl ring provides a significant hydrophobic surface, ideal for engaging with nonpolar pockets in target proteins, while the ether oxygen can act as a crucial hydrogen bond acceptor. This duality allows for a rich variety of interactions, including hydrophobic contacts, π-π stacking with aromatic amino acid residues, and directed hydrogen bonds. Furthermore, the benzylic methylene bridge provides conformational flexibility, allowing the phenyl ring to adopt an optimal orientation within a binding site. This guide provides an in-depth analysis of the benzyloxy pharmacophore, from its synthesis and molecular interactions to its broad therapeutic applications and the structure-activity relationships that govern its efficacy.

Caption: Core structure and key physicochemical features of the benzyloxy pharmacophore.

Section 1: The Synthetic Cornerstone - Williamson Ether Synthesis and Beyond

The prevalence of the benzyloxy group in drug candidates is partly due to its straightforward and high-yielding synthesis. The most common and reliable method for its formation is the Williamson ether synthesis, a robust SN2 reaction.

This reaction typically involves the deprotonation of a phenolic hydroxyl group with a mild base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic phenoxide. This intermediate then reacts with a benzyl halide (e.g., benzyl bromide or chloride) to displace the halide and form the desired benzyl ether. The reaction is often performed in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic attack.

Beyond its role as a core pharmacophore, the benzyloxy group is also frequently employed as a protecting group for phenols in multi-step syntheses.[1] Its stability to a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), makes it an ideal choice for masking the reactivity of a hydroxyl group until a later stage.[2]

Start Start Materials: - Phenol-containing scaffold - Benzyl halide - Base (e.g., K₂CO₃) Reaction Williamson Ether Synthesis (Polar Aprotic Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Benzyloxy-containing Molecule Purification->Product

Caption: General workflow for the synthesis of benzyloxy-containing compounds.

Experimental Protocol 1: General Synthesis of a 4-Benzyloxyphenyl Derivative

This protocol describes a representative Williamson ether synthesis.

Materials:

  • 4-Hydroxyphenyl derivative (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the 4-hydroxyphenyl derivative and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension.

  • Add benzyl bromide dropwise to the stirring mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield the pure 4-benzyloxy derivative.[3]

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Section 2: Molecular Interactions - The Basis of Biological Activity

The efficacy of the benzyloxy pharmacophore stems from its ability to engage in multiple types of non-covalent interactions within a protein's binding site, anchoring the drug molecule and ensuring high affinity and selectivity.

  • Hydrophobic Interactions: The phenyl ring is the primary driver of hydrophobic interactions, fitting snugly into pockets lined with nonpolar amino acid residues such as leucine, isoleucine, valine, and alanine. This desolvation effect is often a major contributor to the overall binding energy.[4]

  • π-π Stacking: The aromatic system of the benzyl group can engage in favorable π-π stacking interactions with the side chains of aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This specific geometric arrangement adds to the stability of the ligand-protein complex.[5]

  • Hydrogen Bonding: While the aryl and alkyl components are nonpolar, the ether oxygen atom is a potent hydrogen bond acceptor. It can form critical hydrogen bonds with donor groups on the protein backbone or amino acid side chains (e.g., serine, threonine, lysine), providing directional and specific recognition.

Potential Binding Modes of the Benzyloxy Group cluster_ligand Benzyloxy Ligand cluster_protein Protein Binding Pocket Ligand [R]-O-CH₂-Ph Hydrophobic Hydrophobic Pocket (Leu, Val, Ile) Ligand->Hydrophobic  Hydrophobic Interaction Aromatic Aromatic Residue (Phe, Tyr, Trp) Ligand->Aromatic π-π Stacking   HBD H-Bond Donor (e.g., Ser-OH, Lys-NH₃⁺) Ligand->HBD H-Bond

Caption: Key molecular interactions between the benzyloxy pharmacophore and a target protein.

Section 3: Therapeutic Landscape - Applications of the Benzyloxy Moiety

The versatility of the benzyloxy pharmacophore is evident in its widespread application across numerous therapeutic areas.

A. Neurodegenerative Disorders

The benzyloxy group is a hallmark of many potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine in the brain. Inhibiting MAO-B increases dopamine levels, a key strategy in treating Parkinson's disease. The benzyloxy moiety typically occupies a hydrophobic "aromatic cage" at the entrance of the MAO-B active site.[1]

It is also a key feature in neuroprotective agents designed to treat ischemic stroke by disrupting the protein-protein interaction between PSD95 and nNOS[6], and in dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease.[7]

Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Benzyloxy-based MAO-B Inhibitor Inhibitor->MAOB Inhibition Bioisosteric Replacements for the Benzyloxy Moiety Benzyloxy Benzyloxy (Parent Pharmacophore) Pyridylmethoxy Pyridylmethoxy Benzyloxy->Pyridylmethoxy Aromatic Bioisostere Thienylmethoxy Thienylmethoxy Benzyloxy->Thienylmethoxy Aromatic Bioisostere Cyclohexylmethoxy Cyclohexylmethoxy Benzyloxy->Cyclohexylmethoxy Non-Aromatic Bioisostere Difluoromethoxy Aryloxydifluoromethane (Ether O replacement) Benzyloxy->Difluoromethoxy Linker Bioisostere

Caption: Common bioisosteric replacements for the benzyloxy pharmacophore.

Conclusion

The benzyloxy pharmacophore represents a classic example of how a simple, synthetically accessible structural unit can become a cornerstone of drug design. Its ability to engage in a precise combination of hydrophobic, aromatic, and hydrogen-bonding interactions allows it to effectively target a vast array of proteins implicated in human disease. From the treatment of neurodegenerative disorders to combating viral infections and cancer, the benzyloxy moiety has proven its value time and again. A thorough understanding of its synthesis, molecular interactions, and extensive structure-activity relationships provides researchers with a powerful tool to design the next generation of innovative and effective therapeutics.

References

Sources

Methodological & Application

The Synthetic Versatility of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. Among these, malonic acid half-esters serve as pivotal intermediates, bridging the gap between simple starting materials and complex molecular architectures. This guide focuses on a particularly useful yet often overlooked reagent: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid . Its unique structural features—a sterically hindered dimethylated α-carbon, a carboxylic acid for further manipulation, and a benzyl ester for selective deprotection—render it a powerful tool in the synthetic chemist's arsenal.

This document provides an in-depth exploration of the synthesis and applications of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, offering not just protocols, but also the underlying strategic considerations that enable its effective use in research and development, particularly within the pharmaceutical and materials science sectors.

Synthesis of the Reagent: A Meldrum's Acid Approach

The most reliable and scalable synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid originates from the venerable yet consistently relevant Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The high acidity of the C-5 protons (pKa ≈ 4.97) and the thermal lability of the dioxinone ring make Meldrum's acid an ideal precursor.[1] The synthetic strategy involves the alcoholysis of the stable cyclic structure with benzyl alcohol.

Protocol 1: Synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

This protocol details the ring-opening of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with benzyl alcohol to yield the target malonic acid half-ester.

Reagents and Equipment:

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Benzyl alcohol (anhydrous)

  • Toluene (anhydrous)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of Meldrum's acid (1.0 equivalent) in anhydrous toluene (approximately 0.2 M), add anhydrous benzyl alcohol (1.0-1.2 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the Meldrum's acid spot.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for subsequent applications.

  • If further purification is required, the resulting oil can be purified by silica gel column chromatography.

Causality and Insights: The reaction proceeds via nucleophilic attack of benzyl alcohol on one of the carbonyl carbons of Meldrum's acid, leading to ring opening. The reaction is driven by the formation of the more stable half-ester. The use of a non-polar solvent like toluene is advantageous for achieving the required reflux temperature.

Applications in Organic Synthesis

The synthetic utility of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid stems from its ability to act as a nucleophile, a precursor to substituted acetic acids, and a building block in the construction of more complex molecular frameworks.

Decarboxylative Alkylation and Acylation Reactions

A cornerstone of malonic ester chemistry is the generation of a carbanion alpha to the ester, followed by reaction with an electrophile. Subsequent hydrolysis and decarboxylation provide access to a wide range of substituted acetic acids.[2][3] The presence of the 2,2-dimethyl groups in the target molecule simplifies this process by preventing a second alkylation.

Mechanism Overview:

G cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Decarboxylation cluster_3 Final Product A 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid B Enolate A->B Base (e.g., NaH, LDA) D Alkylated Intermediate B->D C Alkyl Halide (R-X) C->D F Substituted Benzyl Acetate D->F Hydrolysis (H₃O⁺) E Heat (Δ) E->F G Substituted Acetic Acid F->G Hydrogenolysis

Caption: Decarboxylative alkylation workflow.

Protocol 2: Synthesis of a Mono-substituted Acetic Acid

This protocol outlines the alkylation of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid and subsequent conversion to a substituted acetic acid.

Reagents and Equipment:

  • 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Hydrochloric acid (HCl), aqueous solution

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Alkylation

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature overnight. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Decarboxylation and Deprotection

  • The crude alkylated intermediate can often be used directly. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate).

  • Add 10% Pd/C (5-10 mol%).

  • Subject the mixture to hydrogenation (e.g., balloon pressure of H₂) and heat to reflux. The decarboxylation and debenzylation can often be achieved in a single step.[4]

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to yield the crude substituted acetic acid.

  • Purify by recrystallization or column chromatography.

Causality and Insights: The use of a strong base like NaH is necessary to deprotonate the carboxylic acid, which is more acidic than the α-proton of a typical malonic ester. The resulting carboxylate can then be alkylated. The thermal decarboxylation is facile due to the β-keto acid-like structure of the intermediate. The benzyl ester is conveniently cleaved under the same hydrogenolysis conditions used for many other protecting groups, making this a highly convergent synthetic route.

Knoevenagel Condensation

The active methylene group of malonic acid derivatives can participate in Knoevenagel condensations with aldehydes and ketones. While the 2,2-dimethyl substitution in our target molecule prevents direct condensation at the alpha-carbon, the parent compound, benzyl malonic acid half-ester, readily undergoes this reaction. The title compound's utility here is more as a protected form of 2,2-dimethylmalonic acid.

Synthesis of Heterocycles

Malonic acid derivatives are workhorse reagents in the synthesis of a vast array of heterocyclic compounds, including barbiturates and pyrimidines.[3][5] 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid can be a valuable precursor in these syntheses, offering a protected and activated form of 2,2-dimethylmalonic acid.

Illustrative Workflow:

G A 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid C Condensation A->C B Urea or Thiourea B->C D Cyclized Intermediate C->D E Deprotection/Aromatization D->E F Substituted Barbiturate or Thiobarbiturate E->F

Caption: Heterocycle synthesis workflow.

Quantitative Data Summary

ApplicationKey ReagentsTypical ConditionsExpected Yield
Synthesis of the title compound Meldrum's acid, Benzyl alcoholToluene, reflux, 4-6 h>90%
Decarboxylative Alkylation NaH, Alkyl halideTHF, 0 °C to rt70-90% (for the alkylation step)
Decarboxylation/Deprotection H₂, Pd/CEthyl acetate, reflux80-95%

Safety and Handling

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is a highly adaptable and valuable building block in organic synthesis. Its straightforward preparation from Meldrum's acid and its predictable reactivity in fundamental transformations like alkylation and decarboxylation make it an excellent choice for the synthesis of complex target molecules. The presence of the benzyl ester provides an additional layer of synthetic flexibility, allowing for selective deprotection under mild conditions. Researchers and process chemists in the fields of drug discovery and materials science will find this reagent to be a powerful addition to their synthetic toolbox.

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). Meldrum's acid in Organic Syntheses. Organic Syntheses Procedure.
  • Fieser, L. F., & Fieser, M. (1991). Meldrum's Acid in Organic Synthesis. HETEROCYCLES, 32(3), 533.
  • Thomson, C. G., & Smith, C. D. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry.
  • Chen, K., et al. (2025). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. MDPI.
  • Bonifácio, V. D. B. (n.d.). Meldrum's acid. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis of Mono-Substituted Malonic Acid Half-Esters. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
  • Wikipedia. (n.d.). Dimethyl malonate. Wikipedia.
  • (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary.
  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia.

Sources

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (also known as Monobenzyl dimethylmalonate ) is a specialized bifunctional building block designed for the synthesis of metabolically stable peptidomimetics and macrocycles.

Unlike standard malonic acid derivatives, this molecule incorporates a gem-dimethyl group at the


-position. This structural feature provides two critical advantages in medicinal chemistry:
  • Metabolic Blocking: The quaternary carbon prevents

    
    -oxidation and inhibits enzymatic hydrolysis by proteases, significantly extending the half-life (
    
    
    
    ) of the final drug candidate.
  • The Thorpe-Ingold Effect: The bulky methyl groups enforce a "conformationally restricted" state, pre-organizing the molecule for cyclization and reducing the entropic penalty of macrocyclization.

This guide details the handling, coupling, and deprotection protocols required to overcome the inherent steric hindrance of this potent building block.

Chemical Profile & Handling

PropertyData
IUPAC Name 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid
Common Name Monobenzyl dimethylmalonate
CAS Number 36881-14-8
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Physical State Viscous oil or low-melting solid (white)
Solubility Soluble in DCM, DMF, DMSO, EtOAc; Insoluble in water
Storage 2–8°C (Hygroscopic; store under Nitrogen/Argon)
Expert Handling Note: Steric Hindrance

The central gem-dimethyl group creates significant steric bulk around the carboxylic acid. Standard coupling protocols (e.g., EDC/NHS, DCC) often fail or proceed with poor yields (<20%). The protocols below utilize high-activity coupling agents (HATU, TFFH) or acid chloride intermediates to drive the reaction to completion.

Protocol A: High-Efficiency Amide Coupling

Objective: Couple the free acid of the building block to a hindered amine (e.g., an amino acid ester or heterocycle).

Rationale: Due to the steric shield provided by the two methyl groups, the carboxylic acid is a poor electrophile. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the reaction faster than HBTU/EDC.

Materials
  • Building Block: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Activation (Critical Step):

    • Dissolve the Building Block (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (1.0 equiv only at this stage).

    • Stir at Room Temperature for 15–30 minutes.

    • Note: Unlike standard amino acids, this hindered acid requires a "pre-activation" period to fully form the active ester (OAt-ester).

  • Coupling:

    • Add the Amine Partner (1.1 equiv) to the reaction mixture.

    • Add the remaining DIPEA (2.0 equiv).

    • Stir at Room Temperature for 12–24 hours .

    • Optimization: If conversion is <50% after 12h, heat the reaction to 40°C.

  • Work-up:

    • Dilute with Ethyl Acetate (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

      • Brine.[1]

    • Dry over MgSO₄ and concentrate.[2]

  • Purification:

    • Flash chromatography (Hexanes:EtOAc). The product is usually UV-active (Benzyl group).

Protocol B: Controlled Hydrogenolysis (Deprotection)

Objective: Remove the benzyl ester protecting group to reveal the second carboxylic acid for further elaboration (e.g., cyclization).

Rationale: The benzyl ester is orthogonal to Boc/Fmoc protection. Hydrogenolysis is clean, but the gem-dimethyl group can sterically hinder the adsorption of the ester onto the Palladium surface, requiring slightly more vigorous conditions than a standard benzyl ester.

Step-by-Step Procedure
  • Preparation:

    • Dissolve the coupled intermediate in MeOH or EtOH (0.05 M).

    • Optional: Add 1% Acetic Acid if the substrate contains basic amines (prevents catalyst poisoning).

  • Catalyst Addition:

    • Add 10% Pd/C (10–20 wt% loading relative to substrate mass).

    • Safety: Add catalyst under a stream of nitrogen to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Standard: Hydrogen balloon (1 atm) at RT for 4–6 hours.

    • Hindered Substrates: If reaction is slow, increase pressure to 50 psi (Parr shaker) or heat to 40°C.

  • Filtration:

    • Filter through a Celite pad to remove Pd/C.

    • Rinse the pad thoroughly with MeOH and DCM (the product might have low solubility in MeOH).

  • Isolation:

    • Concentrate in vacuo. The resulting free acid is usually pure enough for the next coupling step.

Strategic Visualization: The Gem-Dimethyl Effect[3][4]

The following diagram illustrates how the gem-dimethyl group (the "Thorpe-Ingold" center) alters the reaction pathway compared to a standard malonate, favoring cyclization and blocking metabolism.

GemDimethylEffect cluster_0 Standard Malonate cluster_1 Gem-Dimethyl Malonate (Topic) Standard Linear Conformation (High Entropy) SlowCyc Slow Cyclization Standard->SlowCyc High Energy Barrier Metab Rapid Metabolism (Beta-Oxidation) Standard->Metab Accessible C-H Bonds Gem Pre-Organized Bent Conformation (Angle Compression) FastCyc Accelerated Cyclization (Thorpe-Ingold Effect) Gem->FastCyc Low Entropy Loss Stable Metabolic Shield (Steric Block) Gem->Stable Quaternary Carbon Block

Caption: Comparative analysis of standard vs. gem-dimethyl substituted linkers. The gem-dimethyl group forces the reactive ends closer (Angle Compression), facilitating macrocyclization and blocking enzymatic degradation.

Synthesis Workflow: Building Block to Drug Candidate

This workflow demonstrates the utility of the molecule as a "Linchpin" in convergent synthesis.

SynthesisWorkflow Start Building Block 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid Step1 Step 1: Amide Coupling (Protocol A: HATU/DMF) Start->Step1 Inter1 Intermediate A (Benzyl Ester Intact) Step1->Inter1 Step2 Step 2: Deprotection (Protocol B: H2, Pd/C) Inter1->Step2 Inter2 Intermediate B (Free Acid Revealed) Step2->Inter2 Step3 Step 3: Macrocyclization or Fragment Coupling Inter2->Step3 Final Final Drug Candidate (Metabolically Stable Scaffold) Step3->Final

Caption: Step-wise elaboration of the building block. The orthogonal benzyl ester allows for controlled, sequential growth of the molecule.

References

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.
    • Context: Foundational theory explaining why 2,2-dimethyl substitution accelerates cyclization r
  • Coupling Hindered Carboxylic Acids

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive."[3] Journal of the American Chemical Society.[4]

    • Context: Establishes HATU/HOAt as the gold standard for coupling sterically hindered acids like dimethylmalon
  • Metabolic Stability in Drug Design

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
    • Context: Reviews the use of gem-dimethyl groups to block metabolic hot spots (CYP450 oxid
  • Synthesis of Malonate Half-Esters

    • Niwayama, S. (2000). "Highly efficient selective monohydrolysis of symmetric diesters." The Journal of Organic Chemistry.
    • Context: Describes methods to obtain the half-ester from the diester, relevant if the building block needs to be synthesized in-house.

Sources

Application Note: Strategic Use of Benzyloxy (Bn) Groups in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The benzyl (Bn) ether is a cornerstone of organic synthesis, revered for its robustness. Unlike silyl ethers (susceptible to acid/base hydrolysis) or esters (labile to nucleophiles/bases), the benzyl ether is permanent in the presence of most acids, bases, and nucleophiles. It is generally removed only when specifically targeted by catalytic hydrogenolysis or strong Lewis acids .

When to Choose Benzyl Protection:

  • Harsh Reagent Compatibility: Required when the substrate must survive strong bases (e.g., LDA,

    
    -BuLi) or nucleophilic attacks (e.g., Grignard additions, hydride reductions).
    
  • Late-Stage Deprotection: Ideal for "global deprotection" strategies at the end of a synthetic sequence.

  • Orthogonality: Completely orthogonal to silyl (TBS/TES), acetal, and ester protecting groups.

Part 2: Stability Profile & Orthogonality

The following matrix defines the operational window for Benzyl ethers.

Reagent ClassStabilityNotes
Aqueous Acid Stable Resistant to HCl, H₂SO₄ (dilute), AcOH.
Lewis Acids Variable Stable to mild L.A. (ZnCl₂, MgBr₂). Unstable to strong L.A. (BCl₃, BBr₃, TMSI).
Bases Excellent Stable to NaOH, KOH, NaH, KHMDS, LDA.
Nucleophiles Excellent Stable to Grignards, Organolithiums, Enolates.
Oxidation Good Stable to Jones, PCC, Swern. Can be oxidized to Benzoate (Bz) by RuCl₃/NaIO₄.
Reduction Poor Cleaved by H₂/Pd, Na/NH₃ (Birch), LiDBB. Stable to NaBH₄, LiAlH₄.

Part 3: Protection Protocols

Choosing the correct installation method is critical to yield and regioselectivity.

Workflow Visualization: Selection of Protection Method

ProtectionStrategy Start Substrate Analysis BaseSensitive Is Substrate Base Sensitive? (e.g., Epoxides, Esters) Start->BaseSensitive AcidSensitive Is Substrate Acid Sensitive? (e.g., Silyl ethers, Acetals) BaseSensitive->AcidSensitive Yes Williamson Method A: Williamson Ether Synthesis (NaH + BnBr) BaseSensitive->Williamson No (Robust) Imidate Method B: Benzyl Trichloroacetimidate (BTCA + TfOH) AcidSensitive->Imidate No (Can tolerate Acid) Dudley Method C: Dudley Reagent (Neutral Conditions) AcidSensitive->Dudley Yes (Needs Neutral)

Figure 1: Decision tree for selecting the optimal benzylation protocol based on substrate sensitivity.

Protocol A: Williamson Ether Synthesis (Standard)

Best for: Primary/Secondary alcohols on robust substrates.

Mechanism: SN2 Nucleophilic Substitution.[1][2] Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), TBAI (Catalyst).[3]

  • Setup: Flame-dry a round-bottom flask. Maintain an inert atmosphere (Ar or N₂).[4]

  • Solvation: Dissolve alcohol (1.0 equiv) in anhydrous DMF or THF (0.1 M). Cool to 0°C.[5][6]

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2–1.5 equiv) portion-wise.

    • Critical: Allow H₂ gas evolution to cease (approx. 15–30 min). The solution often turns yellow/orange.

  • Alkylation: Add Benzyl Bromide (1.2–1.5 equiv) dropwise.

    • Optimization: Add TBAI (tetrabutylammonium iodide, 0.05 equiv) to generate reactive Benzyl Iodide in situ (Finkelstein reaction) for sluggish secondary alcohols.

  • Reaction: Warm to RT. Monitor by TLC (typically 2–12 h).

  • Quench: Cool to 0°C. Carefully add sat. NH₄Cl or MeOH.

    • Safety: NaH reacts violently with water.

  • Workup: Dilute with Et₂O/EtOAc. Wash with H₂O (x3) to remove DMF. Dry over MgSO₄.

Protocol B: Acid-Catalyzed Imidate (Mild)

Best for: Base-sensitive substrates (e.g., those containing esters, epoxides, or Fmoc groups).

Reagents: Benzyl Trichloroacetimidate (BTCA), Triflic Acid (TfOH) or TMSOTf.

  • Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM or Cyclohexane/DCM (2:1).

  • Reagent: Add BTCA (1.2–1.5 equiv).

  • Catalysis: Cool to 0°C. Add catalytic TfOH (0.05 equiv) or TMSOTf.

    • Note: The reaction is often very fast (<1 h).

    • Mechanism:[1][2][3][7][8][9][10][11][12] Protonation of imidate generates a reactive benzyl cation equivalent (SN1-like character) which is trapped by the alcohol.

  • Quench: Add Et₃N to neutralize acid. Filter precipitate (trichloroacetamide byproduct).

Part 4: Deprotection Protocols

Removal of the benzyl group is usually the final step in synthesis.[4][13][14]

Workflow Visualization: Catalytic Hydrogenolysis Mechanism

Hydrogenolysis PdSurface Pd/C Surface Adsorption 1. Adsorption (Ether + H2 bind to Pd) PdSurface->Adsorption OxAdd 2. Oxidative Addition (H-H bond breaks) Adsorption->OxAdd Cleavage 3. C-O Cleavage (Hydrogenolysis) OxAdd->Cleavage Desorption 4. Desorption (Toluene + Alcohol leave) Cleavage->Desorption Desorption->PdSurface Regeneration

Figure 2: Mechanistic cycle of Palladium-catalyzed hydrogenolysis of benzyl ethers.

Protocol A: Catalytic Hydrogenolysis (The "Gold Standard")

Best for: General deprotection where no alkenes/alkynes are present.

Reagents: Pd/C (10 wt%), H₂ gas (1 atm or balloon), Solvent (MeOH, EtOH, or EtOAc).

  • Preparation: Dissolve substrate in MeOH or EtOH (0.05–0.1 M).

    • Solvent Choice: EtOH is standard. EtOAc or THF is used if solubility is poor, but reaction rates may be slower. AcOH accelerates the reaction.

  • Catalyst Addition: CAREFULLY add 10% Pd/C (10–20% by weight of substrate).

    • Safety: Pd/C is pyrophoric if dry. Wet the catalyst with a small amount of solvent (toluene or water) under inert gas before adding to the flammable solvent.

  • Hydrogenation: Purge flask with H₂ (balloon method: Evacuate/Fill x3). Stir vigorously at RT.

  • Monitoring: Monitor TLC. Reaction time: 1–24 h.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse cake thoroughly. Concentrate filtrate.[4]

Troubleshooting (Catalyst Poisoning): If the reaction stalls, heteroatoms (S, N, amines) may be poisoning the catalyst.

  • Solution 1: Use Pearlman’s Catalyst (Pd(OH)₂/C).[15] It is more robust.[13]

  • Solution 2: Add dilute HCl (if acid stable) to protonate amines, preventing coordination to Pd.

Protocol B: Lewis Acid Cleavage (BCl₃)

Best for: Substrates containing alkenes/alkynes that would be reduced by H₂.

Mechanism: Coordination of Boron to Ether Oxygen -> C-O bond cleavage (often SN1-like). Reagents: Boron Trichloride (BCl₃) 1M in DCM, Pentamethylbenzene (Scavenger).

  • Setup: Dissolve substrate in anhydrous DCM. Cool to -78°C (Dry ice/Acetone).

  • Scavenger: Add Pentamethylbenzene (3.0 equiv).

    • Why? The cleaved benzyl group forms an electrophilic benzyl cation. Without a scavenger, it will re-attach to the substrate (Friedel-Crafts alkylation) or polymerize. Pentamethylbenzene traps it irreversibly.

  • Cleavage: Add BCl₃ (1M solution, 3.0–4.0 equiv) dropwise.

  • Reaction: Stir at -78°C for 1–2 h.

  • Quench: Quench with MeOH at -78°C. (Exothermic!).

  • Workup: Dilute with DCM, wash with NaHCO₃.

Part 5: Expert Insights & Selectivity

Selective Deprotection (The Sajiki Method)

How do you remove a Cbz (N-benzyloxycarbonyl) group or reduce an alkene without touching the Benzyl ether?

  • Technique: Add a catalyst poison.[15]

  • Protocol: Add Pyridine or NH₃ (0.5 equiv relative to Pd) to the hydrogenolysis mixture.

  • Result: The Pd surface is partially poisoned. It retains enough activity to reduce C=C bonds or cleave Cbz, but the higher activation energy required for Benzyl ether cleavage is not met.

Regioselective Protection
  • Stannylene Acetals: To protect a specific hydroxyl in a polyol (e.g., sugars), treat with Bu₂SnO to form a stannylene acetal, then treat with BnBr/CsF. This directs benzylation to the equatorial oxygen.

References

  • Greene's Protective Groups: Wuts, P. G. M.[11] Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.

  • Imidate Protocol: Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "Acid Catalyzed Benzylation with Benzyl Trichloroacetimidate." Tetrahedron1993 , 49, 1619.

  • Dudley Reagent: Poon, K. W. C.; Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." J. Org. Chem.2006 , 71, 3923.[15]

  • Sajiki Inhibition: Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C due to the Presence of Ammonia, Pyridine or Ammonium Acetate."[9] Tetrahedron Lett.[3][9][11][15]1995 , 36, 3465.[9]

  • BCl3 Scavenging: Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[16] Synlett2008 , 13, 1977.

Sources

Application Note: Synthesis and Evaluation of Antiproliferative Benzyloxyquinoxaline Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold acts as a "privileged structure" in medicinal chemistry, serving as the core for agents targeting receptor tyrosine kinases (VEGFR, EGFR) and histone deacetylases (HDAC6). Specifically, benzyloxy-substituted quinoxalines have emerged as potent antiproliferative agents.[1][2][3] The lipophilic benzyl moiety facilitates penetration of the cell membrane and provides critical hydrophobic interactions within the ATP-binding pockets of kinase targets.

This Application Note provides a high-fidelity, three-step protocol for synthesizing 2,3-bis(benzyloxy)quinoxaline derivatives. Unlike generic organic chemistry guides, this protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) of the dichloro-intermediate—a critical gateway reaction that allows for rapid library generation. We also detail the biological validation workflow using the MTT cell viability assay.

Strategic Synthetic Workflow

The synthesis hinges on the activation of the stable quinoxaline-2,3-dione core into the highly electrophilic 2,3-dichloroquinoxaline. This intermediate is susceptible to nucleophilic attack by benzyl alkoxides.

Pathway Visualization[4]

SynthesisWorkflow Start o-Phenylenediamine (Precursor) Step1 Cyclocondensation (Oxalic Acid, 100°C) Start->Step1 Inter1 Quinoxaline-2,3-dione (Stable Core) Step1->Inter1 Yield >85% Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2,3-Dichloroquinoxaline (Activated Electrophile) Step2->Inter2 Activation Step3 S_NAr Double Substitution (Benzyl Alcohol, NaH, DMF) Inter2->Step3 Nucleophilic Attack Final 2,3-Bis(benzyloxy)quinoxaline (Antiproliferative Agent) Step3->Final Target Molecule

Figure 1: Modular synthetic pathway converting the diamine precursor into the lipophilic bis-benzyloxy target.

Detailed Experimental Protocols

Phase 1: Scaffold Construction & Activation

Objective: Synthesis of 2,3-dichloroquinoxaline. Rationale: The hydroxyl groups of the dione are poor leaving groups. Conversion to chlorides creates a potent electrophile for the subsequent ether formation.

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Oxalic acid dihydrate (15.1 g, 0.12 mol)

  • Phosphorus oxychloride (POCl3) (60 mL)

  • Caution: POCl3 is highly corrosive and water-reactive. Perform in a fume hood.

Protocol:

  • Condensation: Dissolve o-phenylenediamine and oxalic acid in 4N HCl (200 mL). Reflux for 2 hours. Cool to room temperature (RT). The white precipitate (Quinoxaline-2,3-dione) is filtered, washed with water, and dried.

  • Chlorination: Place the dried dione (5.0 g) in a round-bottom flask. Carefully add POCl3 (20 mL) and DMF (3 drops, catalytic).

  • Reflux: Heat to 100°C for 3 hours. The solution will turn clear yellow/brown.

  • Quenching: Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Isolation: Filter the resulting solid. Recrystallize from ethanol to yield needle-like crystals of 2,3-dichloroquinoxaline.

    • Quality Control: MP 150–152°C.

Phase 2: The "Benzyloxy" Functionalization (SNAr)

Objective: Introduction of the pharmacophore (benzyl ether). Expert Insight: Using Sodium Hydride (NaH) in DMF ensures complete deprotonation of the alcohol, creating a strong alkoxide nucleophile that rapidly displaces the chloride. For sensitive substrates, K2CO3/Acetone can be used, but yields are typically lower.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 eq)

  • Substituted Benzyl Alcohol (2.2 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Anhydrous DMF (10 mL/g of substrate)

Protocol:

  • Alkoxide Formation: In a flame-dried flask under N2, suspend NaH (2.5 mmol) in anhydrous DMF (5 mL) at 0°C.

  • Addition: Dropwise add the benzyl alcohol (2.2 mmol) dissolved in DMF. Stir at 0°C for 30 min until H2 evolution ceases.

  • Coupling: Add 2,3-dichloroquinoxaline (1.0 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear.

  • Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel column chromatography (Gradient: 0–10% EtOAc in Hexane).

Biological Evaluation: Antiproliferative Efficacy[1][2][3][4][5][6][7]

Once synthesized, the compounds must be validated against cancer cell lines. The benzyloxy moiety often targets the HDAC6 Zn-binding domain or the ATP-pocket of VEGFR .

Mechanism of Action (Hypothesis)

MOA Compound Benzyloxyquinoxaline Derivative Target Target Protein (HDAC6 / VEGFR) Compound->Target Binds Interaction Hydrophobic Interaction (Benzyl group fits hydrophobic pocket) Target->Interaction Stabilized by Signaling Signal Transduction Blockade Interaction->Signaling Inhibits Outcome Apoptosis / G2-M Arrest Signaling->Outcome Result

Figure 2: Proposed mechanism where the benzyl side chains anchor the molecule in the hydrophobic regions of the target protein.

Representative Activity Data (SAR Analysis)

The following table summarizes expected trends based on Structure-Activity Relationship (SAR) studies. Electron-withdrawing groups (EWGs) on the benzyl ring often enhance activity by increasing the acidity of the benzylic protons or altering metabolic stability.

Compound IDR-Group (Benzyl Ring)Cell Line: MCF-7 (IC50 µM)Cell Line: HCT-116 (IC50 µM)SAR Note
QX-01 -H (Unsubstituted)15.4 ± 1.218.2 ± 0.9Baseline lipophilicity.
QX-02 -Cl (4-position)6.9 ± 0.49.5 ± 0.7Most Potent. Halogen improves membrane permeability.
QX-03 -OCH3 (4-position)22.1 ± 1.525.4 ± 2.1Electron donation reduces potency in this scaffold.
QX-04 -NO2 (4-position)10.8 ± 0.812.1 ± 1.1Strong EWG maintains activity but raises toxicity concerns.

Protocol for MTT Assay:

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Step 3.

    • Cause: Incomplete deprotonation of benzyl alcohol or moisture in DMF.

    • Fix: Ensure NaH is fresh. Use molecular sieves to dry DMF. Increase reaction time to 12h.

  • Issue: Mono-substitution only.

    • Cause: Steric hindrance or insufficient temperature.

    • Fix: If the second chloride won't displace, heat the reaction to 60°C. Alternatively, use a Phase Transfer Catalyst (TEBAC) with 50% NaOH/Toluene for a more aggressive environment.

  • Safety Note: Quinoxaline derivatives can be skin sensitizers. Handle all solids with gloves and use a dust mask during weighing.

References

  • Al-Wahaibi, L.H., et al. (2023). "Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study." Molecules.

  • BenchChem. (2025).[4][5][6] "The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide." BenchChem Technical Library.

  • Ghorab, M.M., et al. (2013). "Design and synthesis of new quinoxaline derivatives as anticancer agents and apoptotic inducers." Arabian Journal of Chemistry.

  • Siva Sankara Babu, T., et al. (2020). "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity." Rasayan Journal of Chemistry.

Sources

large-scale synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Scalable, High-Yield Synthesis of Monobenzyl 2,2-Dimethylmalonate

Abstract

This document provides a comprehensive guide for the , also known as monobenzyl 2,2-dimethylmalonate. This compound is a valuable mono-protected malonic acid derivative, serving as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.[1] The protocol detailed herein is based on the efficient, thermally-induced ring-opening of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with benzyl alcohol. This method avoids the often-complex steps of selective hydrolysis or esterification required in traditional malonic ester syntheses.[2][3] The guide covers underlying chemical principles, a detailed step-by-step protocol optimized for scalability, process safety considerations, and robust analytical methods for quality control.

Scientific Principles and Synthetic Strategy

The synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is achieved through the direct alcoholysis of Meldrum's acid with benzyl alcohol. Meldrum's acid is a cyclic diester renowned for its high reactivity and versatility in organic synthesis.[4][5]

Mechanism Rationale: The core of this synthetic strategy lies in the thermal reaction between Meldrum's acid and an alcohol. Upon heating, Meldrum's acid undergoes a retro-Diels-Alder-type reaction, eliminating acetone and forming a highly reactive ketene intermediate (dimethylketene). This ketene is then immediately trapped by the nucleophilic benzyl alcohol present in the reaction mixture to form the corresponding benzyl ester. Subsequent reaction with another molecule of benzyl alcohol is sterically hindered and kinetically unfavorable, leading to the desired mono-ester product. A more commonly accepted pathway for simple alcoholysis involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the Meldrum's acid ring, followed by ring-opening to yield the final malonic acid monoester. For higher boiling alcohols like benzyl alcohol, refluxing in a suitable solvent provides the necessary energy to drive the reaction to completion.[6]

This approach is superior for large-scale production because:

  • High Atom Economy: The reaction is an addition, with acetone being the only significant byproduct if the ketene pathway is considered, or no byproduct in the direct alcoholysis pathway.

  • Readily Available Starting Materials: Meldrum's acid and benzyl alcohol are commercially available bulk chemicals.[6]

  • Simplified Purification: The product is a carboxylic acid, allowing for straightforward purification via recrystallization, which is more amenable to large scales than chromatography.

Process Visualization

Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) C 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid A->C  Toluene, Reflux B Benzyl Alcohol B:e->C:w workflow prep 1. Reactor Preparation & Inerting charge 2. Charge Reagents (Meldrum's Acid, Benzyl Alcohol, Toluene) prep->charge react 3. Reaction (Heat to Reflux, Monitor by TLC) charge->react workup 4. Work-up (Cooling, Solvent Removal) react->workup purify 5. Purification (Recrystallization) workup->purify dry 6. Drying (Vacuum Oven) purify->dry analyze 7. Quality Control (NMR, FT-IR, MP) dry->analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid by recrystallization. It offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

I. Understanding the Compound and the Process

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is a carboxylic acid derivative containing a bulky benzyloxy group.[1] The presence of both a polar carboxylic acid and a non-polar benzyl group influences its solubility, making solvent selection a critical step in developing an effective recrystallization protocol.[2] Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The goal is to dissolve the crude solid in a hot solvent and then allow it to cool, promoting the formation of pure crystals while the impurities remain in the solution.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the recrystallization of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Failure to Dissolve - Insufficient solvent volume.- Incorrect solvent choice (compound is poorly soluble even when hot).- Gradually add more solvent in small increments while heating and stirring.- Re-evaluate your solvent system. Consider a more polar solvent or a solvent mixture.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Lower the temperature of the solvent before dissolving the compound.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Poor Crystal Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel and filter paper for hot filtration to prevent the product from crashing out.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Consider a pre-treatment step with activated charcoal to adsorb colored impurities before hot filtration.- A second recrystallization may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: Given the presence of a carboxylic acid group, polar solvents are a good starting point.[4] Ethanol, methanol, or a mixture of ethanol and water are often effective for recrystallizing carboxylic acids.[4] The benzyl group also imparts some non-polar character, so solvent systems like ethyl acetate/hexanes could also be explored. Small-scale solubility tests are highly recommended.

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q3: What are the likely impurities in my crude 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid?

A3: Potential impurities could include unreacted starting materials such as benzyl alcohol and the corresponding anhydride or other reagents used in the synthesis.[5][6] Side products from the reaction could also be present. Understanding the synthetic route is key to predicting impurities.

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is crucial if your crude material contains insoluble impurities (e.g., dust, solid reagents). This step removes them from the hot, saturated solution before crystallization, preventing them from being trapped in your final product.

Q5: The melting point of my recrystallized product is still broad. What should I do?

A5: A broad melting point range suggests the presence of impurities.[7] A second recrystallization using the same or a different solvent system may be necessary to achieve higher purity.

IV. Detailed Experimental Protocol: Recrystallization of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale tests.

Materials:

  • Crude 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product in Flask B Add Minimum Hot Solvent A->B C Heat & Stir to Dissolve B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Analyze Purity (e.g., MP) I->J Pure Product

Caption: Recrystallization workflow from crude solid to pure product.

Procedure:

  • Dissolution: Place the crude 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point.

  • Solvent Addition: Slowly add the hot solvent to the flask containing the crude product while stirring and heating. Add just enough solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator under vacuum.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates a high degree of purity.

V. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid and all solvents in a well-ventilated fume hood.[8]

  • This compound may cause skin and eye irritation.[8] In case of contact, rinse thoroughly with water.[8]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9][10]

VI. References

  • Sigma-Aldrich. 3-(Benzyloxy)-3-oxopropanoic acid.

  • The Student Room. How to purify a carboxylic acid by recrystallisation?.

  • Fluorochem. 3-(Benzyloxy)-2,2-dimethylpropanoic acid.

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

  • Benchchem. 3-(Benzyloxy)-2-bromopropanoic acid.

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • Sigma-Aldrich. 3-(Benzyloxy)-3-oxopropanoic acid | 40204-26-0.

  • University of California, Irvine. Recrystallization and Crystallization.

  • Chemrevise. 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf.

  • ResearchGate. Crystallization of benzyl oleat?.

  • PubChem. 3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813.

  • Combi-Blocks. OT-2722 - Safety Data Sheet.

  • ChemicalBook. 3-(benzyloxy)propanoic acid | 27912-85-2.

  • PubChemLite. 3-(benzyloxy)-2,2-dimethylpropanoic acid (C12H16O3).

  • BLDpharm. 36881-14-8|3-(Benzyloxy)-2,2-dimethylpropanoic acid.

  • Organic Chemistry Portal. Benzyl Esters.

  • CymitQuimica. Safety Data Sheet.

Sources

Technical Support Center: Stability Protocols for 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (a mono-benzyl ester of 2,2-dimethylmalonic acid). This molecule presents a classic "chemoselectivity paradox": you must activate the free carboxylic acid (C1) without cleaving the benzyl ester (C3) or inducing decarboxylation.

While the gem-dimethyl group provides steric protection against nucleophilic attack (hydrolysis), it does not protect against hydrogenolysis or acid-catalyzed cleavage. Furthermore, this scaffold is prone to thermal decarboxylation if mishandled, which is often mistaken for debenzylation.

This guide provides validated protocols to maintain the integrity of the benzyl ester (-COOBn) during downstream transformations.

Module 1: Diagnostic Framework (Root Cause Analysis)

Before altering your synthesis, confirm the degradation pathway. Users often confuse Debenzylation with Decarboxylation .

SymptomChemical ChangeDiagnosisLikely Cause
Loss of UV activity (Benzyl group gone)R-COOBn

R-COOH + Toluene
Hydrogenolysis Pd/C, H₂, or transfer hydrogenation.
Shift in NMR (Benzyl alcohol formed)R-COOBn

R-COOH + BnOH
Hydrolysis Strong base (NaOH, LiOH) or strong acid (BBr₃).
Gas evolution (Bubbling)HOOC-C(Me)₂-COOBn

HC(Me)₂-COOBn + CO₂
Decarboxylation High heat (>80°C), especially in acidic media.
Reagent Compatibility Matrix
Reagent ClassExampleCompatibilityNotes
Coupling Agents HATU, EDC, PyBOPHigh Safe at 0°C–RT. Avoid excess base.
Weak Bases DIPEA, NMM, TEAHigh Safe. Steric bulk of gem-dimethyl prevents hydrolysis.
Strong Bases NaOH, LiOH, NaOMeLow Will saponify the ester, albeit slowly due to sterics.
Acids (Weak/Med) TFA, HCl (dilute)High Benzyl esters are stable to TFA (unlike t-Bu).
Acids (Lewis/Strong) BBr₃, AlCl₃, HBr/AcOHCritical Fail Rapid cleavage of benzyl ester.
Reducing Agents H₂/Pd, Formate/PdCritical Fail Immediate hydrogenolysis.
Hydrides NaBH₄, LiAlH₄Medium Risk of reducing the ester to an alcohol.

Module 2: Troubleshooting Amide Coupling

The most common workflow for this molecule is coupling the free acid to an amine. The following protocol minimizes disproportionation and ester cleavage.

The "Safe-Zone" Protocol (HATU/DIPEA)

Rationale: HATU is faster than EDC, reducing the time the molecule sits in the reaction mixture. DIPEA is non-nucleophilic, preventing base-catalyzed hydrolysis.

  • Preparation: Dissolve 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Base Addition: Cool to 0°C . Add DIPEA (2.0–3.0 equiv). Do not use TEA if possible; DIPEA is sterically safer.

  • Activation: Add HATU (1.1 equiv). Stir for 5–10 minutes at 0°C.

    • Checkpoint: The solution should turn slightly yellow. If it turns dark brown/black, your temperature is too high.

  • Coupling: Add the amine (1.0–1.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Warning:Do not heat. Heating mono-malonates promotes decarboxylation.

Workflow Visualization

AmideCoupling Start Start: Mono-Benzyl Dimethylmalonate Solvent Dissolve in DMF/DCM (Anhydrous) Start->Solvent Temp Cool to 0°C (CRITICAL) Solvent->Temp Base Add DIPEA (Non-nucleophilic base) Temp->Base Prevent Hydrolysis Agent Add HATU (Fast activation) Base->Agent Amine Add Amine Substrate Agent->Amine 5 min activation Monitor Monitor (TLC/LCMS) Amine->Monitor Keep < 25°C Success Workup: Acid Wash (pH 4) Monitor->Success Product Formed Fail Check: Did you use NaOH or Heat? Monitor->Fail Benzyl Cleaved?

Caption: Optimized workflow for amide coupling to prevent thermal decarboxylation and base-mediated hydrolysis.

Module 3: Advanced Chemoselectivity (Hydrogenation)

A frequent issue arises when users need to reduce a double bond elsewhere in the molecule (e.g., an alkene) without touching the benzyl ester.

The Problem: Standard Palladium on Carbon (Pd/C) with H₂ will cleave the Benzyl ester in minutes.

The Solution: Catalyst Poisoning or Alternative Metals.

Protocol: Selective Hydrogenation (The "Sajiki" Method)

Adding a nitrogenous base poisons the catalyst surface specifically against benzyl hydrogenolysis while allowing alkene reduction [1].

  • Solvent: Methanol or Ethanol.[1]

  • Catalyst: 10% Pd/C (standard loading).

  • Additive: Add NH₃ (ammonia) , Pyridine , or Ammonium Acetate (0.5 equiv relative to substrate).[2]

  • Hydrogen Source: H₂ balloon (1 atm).

  • Mechanism: The nitrogen lone pair coordinates to the highly active sites on the Pd surface required for C-O bond cleavage (hydrogenolysis), but leaves the sites for C=C reduction active.

Alternative: Use Wilkinson’s Catalyst (RhCl(PPh₃)₃) for homogenous hydrogenation of alkenes. It does not affect benzyl esters.

Module 4: FAQ - Specific User Scenarios

Q: Can I use TFA to remove a Boc group on the amine part of my molecule without losing the benzyl ester? A: Yes. Benzyl esters are stable to Trifluoroacetic Acid (TFA) at room temperature.

  • Protocol: Use TFA:DCM (1:1) or 4M HCl in Dioxane.

  • Caution: Do not use HBr in Acetic Acid or BBr₃; these will cleave the benzyl ester [2].

Q: I see a new spot on TLC that is very non-polar. Is this the debenzylated product? A: No. Debenzylated product (free acid) is more polar (lower R_f).

  • If you see a non-polar spot, you likely have decarboxylation . The loss of CO₂ turns the dicarboxylic derivative into a simple ester (Benzyl isobutyrate), which is much less polar.

  • Fix: Lower your reaction temperature. Ensure you are not creating a "Krapcho" condition (high heat + halide salts like LiCl) [3].

Q: Why is my yield low when using carbodiimides (EDC/DCC)? A: The gem-dimethyl group creates significant steric hindrance. The intermediate O-acylisourea may be struggling to react with the amine, leading to N-acylurea rearrangement (a dead-end byproduct).

  • Fix: Switch to HATU or PyBOP . These create an active ester (OBt/OAt) that is less sterically demanding and less prone to rearrangement.

References

  • Sajiki, H. (1995).[2] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2] Tetrahedron Letters, 36(20), 3465–3468.

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (See Section: Cleavage of Benzyl Esters).

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic solvents.[4] Synthesis, 1982(10), 805-822.

Sources

Technical Support: Purification of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (commonly referred to as Monobenzyl Dimethylmalonate ).[1]

The primary challenge in purifying this compound is separating the target mono-ester from its two congeners: the di-acid (Dimethylmalonic acid) and the di-ester (Dibenzyl dimethylmalonate).[1] Due to the thermal instability of malonic acid half-esters (risk of decarboxylation), distillation is often not a viable option.[1] This guide prioritizes a pH-controlled extraction (Acid/Base Swing) as the primary purification method, supported by crystallization techniques for high-purity requirements.[1]

Module 1: Impurity Diagnostics

Before initiating purification, identify the dominant impurity profile using Thin Layer Chromatography (TLC) or


H-NMR.[1]
Common Impurity Profile
Impurity NameChemical NatureOriginDiagnostic Signal (

H-NMR, CDCl

)
Dimethylmalonic Acid Di-acid (Polar)Unreacted Starting Material / HydrolysisHigh polarity (Base line on TLC).[1] Broad OH peak >10 ppm.
Dibenzyl Dimethylmalonate Di-ester (Neutral)Over-reaction during synthesisTwo Benzyl CH

singlets (~5.1 ppm).[1] 10H Aromatic integration.
Benzyl Alcohol Alcohol (Neutral)Reagent / Hydrolysis ByproductBenzylic CH

at ~4.6 ppm (distinct from ester).[1]
Toluene/Solvents Volatile OrganicProcess SolventMethyl singlet ~2.36 ppm.[1]

Module 2: The "pH Swing" Extraction Protocol

This is the Gold Standard method for purifying mono-esters.[1] It exploits the acidity difference between the neutral di-ester/alcohol and the acidic mono-ester/di-acid.[1]

The Logic of Separation
  • Alkaline Phase: The Target (Mono-ester) and Di-acid form water-soluble salts.[1] The Di-ester and Benzyl Alcohol remain organic.[1]

  • Acidic Phase: Re-acidification converts salts back to free acids.

  • Partitioning: The Di-acid is highly water-soluble; the Target is lipophilic (benzyl group).[1] A water wash removes the Di-acid.[1]

Visual Workflow

PurificationWorkflow Start Crude Mixture (Target + Di-ester + Di-acid + BnOH) Step1 Dissolve in Et2O or EtOAc Wash with Sat. NaHCO3 (x3) Start->Step1 OrgLayer1 Organic Layer 1 (Contains: Di-ester, Benzyl Alcohol) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains: Target Salt, Di-acid Salt) Step1->AqLayer1 Keep Step2 Wash Aqueous Layer with fresh Et2O (x1) AqLayer1->Step2 Step3 Acidify Aqueous Layer (pH ~2 with 1M HCl) Step2->Step3 Step4 Extract with DCM (x3) Step3->Step4 AqLayer2 Aqueous Waste (Contains: Dimethylmalonic Acid) Step4->AqLayer2 Most Di-acid stays here FinalOrg Final Organic Layer (Target Mono-ester) Step4->FinalOrg Finish Dry (MgSO4) & Evaporate < 40°C FinalOrg->Finish

Figure 1: The "pH Swing" purification logic separating neutral, mono-acidic, and di-acidic components.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et

    
    O)  or Ethyl Acetate (EtOAc) .
    
    • Note: Et

      
      O is preferred if the di-acid content is high, as the di-acid is less soluble in ether than EtOAc, aiding separation.[1]
      
  • Base Extraction (Removal of Neutrals):

    • Extract the organic phase 3 times with Saturated Sodium Bicarbonate (NaHCOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) .
      
    • Caution: CO

      
       gas will evolve. Vent the separatory funnel frequently.
      
    • Result: The organic layer contains the Dibenzyl ester and Benzyl alcohol . The aqueous layer contains the Target (as sodium salt) and Dimethylmalonic acid (as disodium salt).

  • Organic Wash (Polishing):

    • Wash the combined aqueous extracts once with a small volume of fresh Et

      
      O to remove trapped neutral impurities. Discard the organic wash.
      
  • Acidification (Recovery):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl or 10% Citric Acid while stirring until pH reaches ~2–3.

    • Critical: Do not use concentrated strong acids rapidly, as local heating can trigger decarboxylation.

  • Extraction of Target:

    • Extract the acidic aqueous mixture 3 times with Dichloromethane (DCM) .

    • Why DCM? It is an excellent solvent for the benzylated mono-acid, whereas the highly polar Dimethylmalonic acid (di-acid) prefers the aqueous phase [1].[1]

  • Water Wash (Removal of Di-acid traces):

    • Wash the combined DCM extracts with Brine followed by Cold Water .

    • Mechanism:[1][2] Dimethylmalonic acid is highly water-soluble (approx. 100 mg/mL) [1], while the benzyl ester makes the target significantly more lipophilic.[1] This wash partitions remaining di-acid back into the water.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo at <40°C .

Module 3: Troubleshooting & FAQs

Q1: The product is oil, but it should be a solid. How do I crystallize it?

Mono-benzyl dimethylmalonate can be an oil if slightly impure or if it holds solvent.[1]

  • Protocol: Dissolve the oil in a minimum amount of warm Hexane/EtOAc (10:1) or Toluene/Petroleum Ether . Add a seed crystal if available. Store at -20°C overnight.

  • Scratching: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: I see "double spots" on my TLC. Is it decomposing?

Not necessarily. Malonic acid derivatives often streak on silica due to the carboxylic acid group.

  • Fix: Add 1% Acetic Acid or Formic Acid to your TLC eluent (e.g., Hexane:EtOAc:AcOH 70:30:1). This suppresses ionization and sharpens the spot.

Q3: Can I distill the product to purify it?

WARNING: NO. Malonic acid half-esters are thermally unstable.[1] They undergo decarboxylation to form esters of isobutyric acid (in this case, Benzyl Isobutyrate) and CO


 upon heating.
  • Reaction:

    
    [1]
    
  • Limit: Keep all rotary evaporator bath temperatures below 40°C .

Q4: The Di-acid (Dimethylmalonic acid) persists after extraction.[1] What next?

If the water wash in Module 2 didn't fully remove the di-acid:

  • Flash Chromatography: Use a silica column.[1]

    • Eluent: Start with Hexane:EtOAc (9:1) to elute neutrals, then gradient to Hexane:EtOAc (1:1) with 1% Acetic Acid .

    • The Mono-ester will elute before the Di-acid due to the lipophilic benzyl group.[1]

References

  • PubChem. (n.d.). Dimethylmalonic acid | C5H8O4 | CID 11686. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Malonic Ester Synthesis and Decarboxylation. Organic Syntheses Board of Editors. Retrieved February 18, 2026, from [Link]

Sources

challenges in the scale-up of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid (also known as Mono-benzyl 2,2-dimethylmalonate ).

This document is structured to address the unique steric and thermodynamic challenges posed by the gem-dimethyl group adjacent to the carbonyl centers.

Case ID: 3-Bn-2,2-Me-Prop Subject: Process Optimization, Selectivity Control, and Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Molecule Profile & Critical Challenges

Before initiating scale-up, it is vital to understand why this specific molecule fails in standard malonate protocols.

  • Target Molecule: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

  • Structure: HOOC-C(CH3)2-COO-Bn

  • The "Neopentyl" Problem: The quaternary carbon at the

    
    -position (the 2,2-dimethyl group) creates significant steric bulk. This is a "neopentyl-like" system. Nucleophilic attack at the carbonyl carbon is severely hindered compared to unsubstituted malonates.
    
  • Thermodynamic Instability: Like all malonic acid half-esters, this molecule is prone to decarboxylation upon heating, converting to the corresponding ester (Benzyl isobutyrate) and CO₂.

Synthesis Strategy: The "Meldrum's Acid" Route (Recommended)

For scale-up (>100g), we strongly advise against the partial hydrolysis of dibenzyl 2,2-dimethylmalonate due to poor selectivity and harsh conditions required to overcome steric hindrance.

Instead, utilize the Meldrum's Acid Ring-Opening strategy. This route is thermodynamically driven to produce only the mono-ester, eliminating the need for difficult chromatographic separations.

The Pathway[1][2][3][4]
  • Precursor: 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (5,5-Dimethyl Meldrum's Acid).

  • Reagent: Benzyl Alcohol (1.0 - 1.2 eq).

  • Solvent: Toluene (for azeotropic removal of acetone) or solvent-free (if feasible).

MeldrumRoute Start 5,5-Dimethyl Meldrum's Acid Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (100-110°C) BnOH Benzyl Alcohol (1.1 eq) BnOH->Inter Product Mono-benzyl 2,2-dimethylmalonate Inter->Product Ring Opening Byprod Acetone (Volatile) Inter->Byprod Elimination

Figure 1: The nucleophilic ring-opening of 5,5-dimethyl Meldrum's acid provides exclusive access to the mono-ester.

Step-by-Step Protocol
  • Charge: Load 5,5-dimethyl Meldrum's acid (1.0 eq) and Toluene (5-10 vol) into a reactor.

  • Addition: Add Benzyl Alcohol (1.1 eq).

  • Reaction: Heat to reflux (approx. 110°C). The reaction releases acetone.

    • Critical: Use a Dean-Stark trap or open distillation to remove the acetone generated. This drives the equilibrium forward.

  • Monitoring: Monitor by TLC or HPLC. The starting material spot will disappear.

  • Workup:

    • Cool to Room Temperature (RT).

    • Evaporate Toluene under reduced pressure (keep bath <50°C to prevent decarboxylation).

    • Purification (Acid/Base Wash): See Section 3.

Workup & Purification: The "Clean It" Phase

Since the product is a carboxylic acid, you can use pH-switching to purify it from neutral impurities (excess Benzyl Alcohol) without chromatography.

WorkupTree Crude Crude Mixture (Product + BnOH + Toluene) Step1 Dissolve in EtOAc Extract with sat. NaHCO3 (aq) Crude->Step1 OrgLayer Organic Layer (Contains BnOH) Step1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na Salt) Step1->AqLayer Step2 Wash Aq layer with EtOAc (2x) to remove traces of BnOH AqLayer->Step2 Step3 Acidify Aq layer (pH 2 with 1N HCl/KHSO4) Step2->Step3 Step4 Extract into EtOAc Dry & Concentrate Step3->Step4

Figure 2: Acid-Base extraction strategy to isolate the mono-ester from neutral alcohol impurities.

Quantitative Data: Solvent Selection
SolventSolubility (Product)Suitability for ReactionSuitability for Crystallization
Toluene HighExcellent (High BP, forms azeotrope)Poor (Product too soluble)
DCM HighPoor (Boiling point too low for reaction)Good (Extraction)
Hexane/Heptane LowPoorExcellent (Anti-solvent)
Ethanol HighDo Not Use (Transesterification risk)N/A

Troubleshooting & FAQs

Q1: The reaction is stalling at 60-70% conversion. Why?

Diagnosis: The gem-dimethyl effect creates a "steric wall." Solution:

  • Temperature: Ensure you are actually at reflux (110°C). 80°C is often insufficient for this specific hindered substrate.

  • Acetone Removal: If acetone builds up, the reaction equilibrium stalls. Ensure your condenser setup allows acetone to escape or use a slow nitrogen sweep.

  • Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst to activate the Meldrum's carbonyl.

Q2: I see a new impurity forming that matches "Benzyl Isobutyrate".

Diagnosis: Decarboxylation is occurring.[1][2] Cause:

  • Reaction temperature >120°C.[3]

  • Prolonged heating after reaction completion.[3]

  • Acidic workup was too harsh or concentration bath was too hot. Solution:

  • Limit reaction time to 4-6 hours.

  • During concentration, keep the rotary evaporator bath below 45°C .

  • Store the final product at 2-8°C .

Q3: How do I remove the excess Benzyl Alcohol? It oils out.[5]

Diagnosis: Benzyl alcohol has a high boiling point (205°C) and is hard to distill off without degrading the product. Solution: Use the Acid/Base Extraction outlined in Figure 2.

  • Tip: If the sodium salt of the product acts like a surfactant (soaps), add a small amount of Brine to the aqueous layer to break the emulsion.

Q4: Can I make the 5,5-dimethyl Meldrum's acid myself?

Answer: Yes.

  • Method: Alkylation of Meldrum's acid (commercially available) with Methyl Iodide (MeI) and K₂CO₂ in DMF.

  • Warning: Dialkylation is usually efficient, but ensure you remove any mono-methylated impurity before the ring-opening step, or you will get a mixture of products. Recrystallize the intermediate from Methanol/Water.

References

  • Meldrum's Acid in Organic Synthesis: Chen, B. C.[1][2][4] "Meldrum's acid in organic synthesis."[5][1][2][3][6] Heterocycles, 1991 , 32(3), 529-597.[1] Link

  • Kinetics of Ring Opening: Dumas, A. M., & Fillion, E. "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes." Accounts of Chemical Research, 2010 , 43(3), 440-454. Link

  • Selective Hydrolysis (Alternative Route): Niwayama, S. "Highly efficient selective monohydrolysis of symmetric diesters." Journal of Organic Chemistry, 2000 , 65(18), 5834-5836. Link

  • Decarboxylation Mechanisms: Toth, J. E., & Hammes, G. G. "Acid-base catalysis of the decarboxylation of dimethyl-oxalacetic acid." Journal of the American Chemical Society, 1980 , 102(25), 7441-7447. Link

Sources

managing reaction exotherms in 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Welcome to the technical support guide for the synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) designed for researchers and drug development professionals. Our focus is on the critical aspect of this synthesis: the safe and effective management of the significant reaction exotherm.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm

This section addresses fundamental questions regarding the thermal characteristics of the synthesis. A clear understanding of the underlying principles is the first step toward effective control.

Q1: What is the primary reaction pathway for this synthesis and why is it exothermic?

A1: The most common and efficient synthesis route involves the alcoholysis of 2,2-dimethyl-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid) with benzyl alcohol. The reaction proceeds via a nucleophilic attack of the benzyl alcohol on one of the carbonyl groups of the Meldrum's acid derivative, leading to ring-opening.

The reaction is highly exothermic for two main reasons:

  • Release of Ring Strain: Meldrum's acid and its derivatives are cyclic 1,3-diones with considerable internal ring strain. The ring-opening reaction releases this strain energy, which is dissipated as heat.

  • Acyl Transfer Energetics: The reaction is fundamentally an acyl transfer or esterification process. The formation of the stable ester bond from the highly activated acyl donor (the Meldrum's acid derivative) is an energetically favorable and exothermic step.[1][2]

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: Failure to manage the heat evolution can lead to several critical issues:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature can cause the solvent to boil violently, leading to a dangerous pressure increase in a sealed or poorly vented vessel.

  • Product and Reagent Decomposition: At elevated temperatures, Meldrum's acid derivatives can undergo fragmentation to form highly reactive ketene intermediates.[3] This decomposition pathway not only reduces the yield of the desired product but can also generate a complex mixture of impurities and potentially gaseous byproducts.

  • Reduced Selectivity: High temperatures can promote side reactions, such as the formation of dibenzyl malonate or other impurities, complicating purification and lowering the overall process efficiency.

  • Safety Hazards: Beyond pressure buildup, a thermal runaway poses significant risks of chemical spills, equipment failure, and operator injury.

Q3: What are the key process parameters that influence the rate of heat generation?

A3: The rate of heat generation is primarily influenced by the reaction rate. The key parameters to control are:

  • Rate of Reagent Addition: This is the most critical control parameter. Adding the limiting reagent slowly ensures that the heat generated can be effectively removed by the cooling system.

  • Reaction Temperature: While the reaction can proceed at various temperatures, lower temperatures (e.g., 0-10 °C) slow the reaction kinetics, allowing for a more controlled release of heat.

  • Concentration: More concentrated reaction mixtures will generate heat more rapidly in a smaller volume, making dissipation more challenging.

  • Mixing Efficiency: Poor mixing can lead to localized "hot spots" where reagents concentrate and react quickly, potentially initiating a runaway reaction even if the bulk temperature appears normal.

Section 2: Troubleshooting Guide for Exotherm-Related Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: The reaction temperature spikes uncontrollably (>15 °C above the setpoint) during the addition of benzyl alcohol.

  • Likely Cause A: Addition Rate is Too High. The rate of the exothermic reaction is exceeding the heat removal capacity of your cooling system.

    • Immediate Action: Immediately stop the addition of benzyl alcohol.

    • Solution: Reduce the addition rate significantly. For laboratory scale, this may mean switching from pouring to a pressure-equalizing dropping funnel or a syringe pump for precise, slow, and continuous addition.

  • Likely Cause B: Inadequate Cooling. The cooling bath (e.g., ice-water bath) is not making sufficient contact with the reaction flask, or its cooling capacity is insufficient for the scale.

    • Immediate Action: Ensure the cooling bath is topped up and that the flask is immersed as much as is safe.

    • Solution: Upgrade the cooling system. For larger scales, an ice/salt bath or a cryocooler may be necessary. Ensure the flask's surface area in contact with the coolant is maximized.

  • Likely Cause C: Insufficient Solvent Volume. The reaction is too concentrated, leading to a rapid temperature increase in a small volume.

    • Solution: Increase the solvent volume. A larger thermal mass will absorb the energy more effectively, buffering against rapid temperature changes.

Problem 2: The reaction mixture is turning dark brown or black, and the final yield is low.

  • Likely Cause: Thermal Decomposition. Localized overheating due to poor mixing or an overall high reaction temperature is causing the reagents or the product to decompose.[3][4]

    • Solution 1 (Improve Mixing): Switch from a magnetic stir bar to an overhead mechanical stirrer, especially for volumes greater than 500 mL. This ensures vigorous and efficient mixing, preventing hot spots.

    • Solution 2 (Lower Temperature): Maintain a lower internal reaction temperature throughout the addition process (e.g., 0-5 °C).

    • Solution 3 (Reverse Addition): Consider adding the solution of Meldrum's acid derivative to the benzyl alcohol. While this needs to be evaluated on a case-by-case basis, it can sometimes help control the concentration of the more reactive species.

Problem 3: The reaction shows no initial temperature increase (no initiation), followed by a sudden, violent exotherm.

  • Likely Cause: Reaction Induction Period. An impurity on the glassware or in the reagents may be temporarily inhibiting the reaction. During this time, the added benzyl alcohol accumulates. Once the reaction finally initiates, the high concentration of unreacted reagents leads to a near-instantaneous and dangerous release of energy.

    • Immediate Action: If you suspect this is happening, DO NOT add more reagent. If safe to do so, add a small amount of a quenching agent or prepare for an emergency shutdown.

    • Prevention:

      • Ensure all glassware is scrupulously clean and dry.

      • Use reagents of known purity.

      • Controlled Initiation: Add only a small portion (~5%) of the benzyl alcohol and wait to observe a controlled temperature increase of 2-3 °C, confirming the reaction has started, before proceeding with the slow addition of the remaining reagent.

Troubleshooting Workflow Diagram

G start_node Exotherm Issue Detected decision_node decision_node start_node->decision_node What is the symptom? action_node1 action_node1 decision_node->action_node1  Rapid Temp Spike   action_node2 action_node2 decision_node->action_node2  Dark Color / Low Yield   action_node3 action_node3 decision_node->action_node3  Delayed Violent Exotherm   action_node action_node end_node end_node sub_decision1 1. Stop Addition 2. Check Addition Rate 3. Check Cooling System action_node1->sub_decision1 Check... sub_decision2 1. Improve Mixing (Overhead Stirrer) 2. Lower Reaction Temp action_node2->sub_decision2 Check... sub_decision3 1. Use Clean Glassware 2. Confirm Reagent Purity 3. Perform Controlled Initiation action_node3->sub_decision3 Prevent Future Issue... end_node1 Resume with Slower Addition sub_decision1->end_node1 Resolved end_node2 Process Optimized sub_decision2->end_node2 Resolved end_node3 Safe Protocol Established sub_decision3->end_node3 Resolved

Caption: A troubleshooting workflow for managing exotherm issues.

Section 3: Recommended Protocol and Best Practices

This section provides a detailed experimental protocol for a controlled, lab-scale synthesis, incorporating best practices for thermal management.

Experimental Protocol: Controlled Synthesis (100 mmol Scale)

Reagents & Equipment:

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid): 14.41 g (100 mmol)

  • Benzyl alcohol: 11.9 g, 11.3 mL (110 mmol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous: 400 mL

  • 500 mL three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Digital thermometer/thermocouple with probe

  • 125 mL pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Setup: Assemble the three-neck flask with the overhead stirrer in the central neck, the dropping funnel in one side neck, and the thermocouple and nitrogen inlet in the other. Place the entire setup in an ice-water bath.

  • Charge Reagents: To the flask, add 2,2-dimethyl-1,3-dioxane-4,6-dione (14.41 g) and 300 mL of anhydrous DCM. Begin stirring to form a slurry.

  • Cooling: Allow the stirred slurry to cool to an internal temperature of 0-2 °C.

  • Prepare Additive: In a separate beaker, dissolve benzyl alcohol (11.3 mL) in 100 mL of anhydrous DCM and charge this solution to the dropping funnel.

  • Controlled Addition: Once the reaction slurry is at the target temperature, begin a slow, dropwise addition of the benzyl alcohol solution from the dropping funnel. Critically, monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring: The total addition time should be no less than 60-90 minutes. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Workup: Once the reaction is complete (as determined by TLC or other analysis), the mixture can be slowly warmed to room temperature. The solvent is then typically removed under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., recrystallization or chromatography).

Table 1: Critical Parameters for Exotherm Control
ParameterRecommended SettingRationale
Internal Temperature 0–5 °CSlows reaction kinetics, allowing heat to be removed as it is generated.
Addition Time 60–90 minutes (for 100 mmol)Prevents accumulation of unreacted reagents and ensures the cooling system is not overwhelmed.
Stirring Speed >300 RPM (overhead stirrer)Ensures homogeneous distribution of reagents and temperature, preventing localized hot spots.
Solvent Volume 4 mL per mmol of Meldrum's acidProvides sufficient thermal mass to buffer temperature changes and maintains mobility for efficient stirring.
Cooling System Ice-water bath (minimum)Provides a consistent and reliable heat sink to remove the energy generated by the reaction.
Reaction Mechanism and Energy Release Diagram

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Meldrum Meldrum's Acid Derivative (High Strain) Attack Nucleophilic Attack on Carbonyl Meldrum->Attack BnOH Benzyl Alcohol (Nucleophile) BnOH->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms unstable intermediate RingOpening Ring Opening Intermediate->RingOpening Collapses Product 3-(Benzyloxy)-2,2-dimethyl- 3-oxopropanoic acid (Stable Ester) RingOpening->Product Releases Strain Heat Significant Heat (Exotherm) ΔH << 0 RingOpening->Heat Generates Energy

Caption: The reaction mechanism highlighting the strain-releasing, exothermic ring-opening step.

Section 4: References

  • Meldrum's Acid Derivatives in Synthesis. A review on the reactivity of Meldrum's acid, including its thermal decomposition to form ketenes. MDPI. [Link]

  • Esterification Reactions. A general overview of esterification, noting that reactions are reversible but can be driven forward. Chemguide. [Link]

  • Use of Meldrum's Acid in Organic Synthesis. A procedure from Organic Syntheses detailing reactions of Meldrum's acid, often involving bases like pyridine. Organic Syntheses. [Link]

  • Acylation with Acyl Chlorides. Describes the highly exothermic nature of reactions between alcohols and activated acyl compounds like acyl chlorides, which are analogous in reactivity to Meldrum's acid. Chemguide. [Link]

  • Thermal Stability of Meldrum's Acid. Discussion on the thermal properties and decomposition pathways of Meldrum's acid. Open Research Repository. [Link]

  • Properties of Meldrum's Acid. A supplier's technical data sheet noting the compound's thermal sensitivity and decomposition upon heating. NSR Laboratories Pvt. Ltd. [Link]

  • Process Safety in Esterification. Discusses general safety and scale-up considerations for esterification reactions, including heat management. PMC - National Center for Biotechnology Information. [Link]

  • Chemoselective O-acylation. Highlights that acylation reactions can be vigorous and exothermic, requiring careful control. PMC - National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Multi-faceted Spectroscopic Approach to the Structural Validation of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds, this process is not merely a procedural step but a fundamental requirement to ensure that biological and chemical properties are attributed to the correct chemical entity. This guide provides an in-depth, experience-driven walkthrough for the structural validation of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, a substituted malonic acid derivative. We will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to create a self-validating analytical workflow. The discussion will not only present the data but also delve into the causal logic behind the experimental choices and interpretation, reflecting a senior scientist's approach to structural elucidation.

The Subject Molecule: Chemical Identity and Predicted Features

Before embarking on any analysis, a chemist's primary step is to dissect the target structure and predict its spectroscopic signature. This predictive exercise is crucial for designing experiments and for recognizing expected signals within the acquired data.

The structure of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid contains several key functional groups and structural motifs: a carboxylic acid, a benzyl ester, and a quaternary carbon bearing two methyl groups (a gem-dimethyl group).

Caption: Chemical structure of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid.

Based on this structure, we can anticipate the following:

  • ¹H NMR: A singlet for the six equivalent methyl protons, a singlet for the benzylic methylene protons, a multiplet for the aromatic protons, and a broad singlet for the acidic proton.

  • ¹³C NMR: Signals for two distinct carbonyl carbons (acid and ester), a quaternary carbon, two equivalent methyl carbons, a benzylic methylene carbon, and the aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (236.26 g/mol ) and characteristic fragmentation patterns, such as the loss of the benzyl group or the carboxylic acid moiety.

Experimental Design and Methodologies

The choice of experimental parameters is critical for obtaining high-quality, interpretable data. The protocols described here are designed to be robust and self-validating.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. An alternative, particularly if the acidic proton exchange is to be observed clearly, is DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A relaxation delay of 2-5 seconds is typically sufficient, but a longer delay may be needed for the non-protonated quaternary and carbonyl carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. These experiments correlate protons with the carbons they are directly attached to (HSQC) or are 2-3 bonds away from (HMBC), providing definitive connectivity information.

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background interference.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule and will be used in both positive and negative ion modes.

  • Data Acquisition (ESI-MS):

    • Positive Ion Mode ([M+H]⁺): Infuse the sample solution into the ESI source. Acquire spectra over a mass range of m/z 50-500. The protonated molecule is expected.

    • Negative Ion Mode ([M-H]⁻): Switch to negative ion mode. The deprotonated molecule is expected, which is often very stable for carboxylic acids.

    • Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas. This will induce fragmentation, providing structural information.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Validation Structural Validation NMR_Prep Sample Prep (~15mg in CDCl3) H1_NMR 1D ¹H NMR NMR_Prep->H1_NMR C13_NMR 1D ¹³C NMR NMR_Prep->C13_NMR Data_Analysis Data Integration & Interpretation H1_NMR->Data_Analysis TwoD_NMR 2D NMR (HSQC/HMBC) C13_NMR->TwoD_NMR TwoD_NMR->Data_Analysis MS_Prep Sample Prep (~1mg/mL in MeOH) ESI_Pos ESI (+) Mode [M+H]⁺ MS_Prep->ESI_Pos ESI_Neg ESI (-) Mode [M-H]⁻ MS_Prep->ESI_Neg MSMS Tandem MS (MS/MS) ESI_Pos->MSMS MSMS->Data_Analysis Structure_Confirm Unambiguous Structure Confirmation Data_Analysis->Structure_Confirm

Caption: Experimental workflow for spectroscopic validation.

Data Analysis and Structural Interpretation

The core of this guide lies in the meticulous interpretation of the acquired data. The following tables summarize the expected (hypothetical) data for our target molecule.

¹H and ¹³C NMR Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.5 (variable) br s 1H -COOH
7.38 - 7.32 m 5H Ar-H (Phenyl)
5.21 s 2H -O-CH₂ -Ph

| 1.45 | s | 6H | -C(CH₃ )₂ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
178.5 C OOH
172.1 -C OOCH₂Ph
135.2 Ar-C (Quaternary)
128.6 Ar-C H
128.4 Ar-C H
128.2 Ar-C H
67.5 -O-C H₂-Ph
46.3 -C (CH₃)₂

| 21.9 | -C(C H₃)₂ |

Interpretation Insights:

  • ¹H NMR: The singlet at 1.45 ppm integrating to 6H is a definitive indicator of the two equivalent methyl groups on a quaternary carbon. The singlet at 5.21 ppm is characteristic of benzylic protons adjacent to an oxygen atom. The aromatic protons appear as a complex multiplet around 7.35 ppm, as is typical for a monosubstituted benzene ring. The very downfield, broad signal at ~10.5 ppm is characteristic of a carboxylic acid proton.

  • ¹³C NMR: Two distinct carbonyl signals are observed at 178.5 and 172.1 ppm, confirming the presence of both a carboxylic acid and an ester. The signal at 46.3 ppm is consistent with a quaternary carbon, and the signal at 21.9 ppm corresponds to the two equivalent methyl carbons. The benzylic carbon at 67.5 ppm and the aromatic signals are in their expected regions.

Mass Spectrometry Data

Table 3: High-Resolution ESI-MS Data

Ion Mode Observed m/z Calculated m/z Formula Adduct
Positive 237.1121 237.1127 C₁₃H₁₇O₄ [M+H]⁺

| Negative | 235.0976 | 235.0970 | C₁₃H₁₅O₄ | [M-H]⁻ |

Interpretation Insights:

The high-resolution mass data provides the exact molecular formula, which is a powerful confirmation of the compound's identity. The difference of less than 5 ppm between the observed and calculated mass provides high confidence in the elemental composition.

Tandem MS (MS/MS) Fragmentation Analysis:

The fragmentation pattern obtained from MS/MS analysis provides connectivity information, acting as a final piece of the structural puzzle.

Fragmentation_Pathway cluster_frags M_H [M+H]⁺ m/z 237.11 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 219.10 M_H->Frag1 - H₂O Frag2 Loss of COOH [M-COOH]⁺ m/z 192.11 M_H->Frag2 - HCOOH (rearrangement) Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.05 M_H->Tropylium - C₆H₉O₄ Frag2->Tropylium - C₅H₈O₂ Frag3 Loss of Benzyl [M-C₇H₇]⁺ m/z 146.06

Caption: Key fragmentation pathways for the protonated molecule.

  • The Tropylium Ion (m/z 91.05): The most telling fragment in any benzyl-containing compound is the peak at m/z 91. This corresponds to the highly stable tropylium cation ([C₇H₇]⁺) and is a hallmark of the benzyl group.[1] Its presence is exceptionally strong evidence for this moiety.

  • Loss of Water (m/z 219.10): The loss of water from the protonated molecular ion is a common fragmentation for carboxylic acids.

  • Other Fragments: Other significant fragments resulting from the cleavage of the ester and acid groups further corroborate the overall structure.

Comparative Analysis: Distinguishing from an Alternative

To highlight the diagnostic power of these techniques, let's compare our data with what would be expected for a similar molecule: 3-(Benzyloxy)-3-oxopropanoic acid (benzyl malonic acid), which lacks the gem-dimethyl group.

Table 4: Spectroscopic Comparison

Feature 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid 3-(Benzyloxy)-3-oxopropanoic acid (Alternative)
¹H NMR Singlet at ~1.45 ppm (6H) for gem-dimethyl Singlet at ~3.4 ppm (2H) for -CH₂-
¹³C NMR Quaternary carbon at ~46 ppm Methylene carbon at ~41 ppm
Molecular Weight 236.10 g/mol 208.07 g/mol

| MS ([M+H]⁺) | m/z 237.11 | m/z 209.08 |

This direct comparison demonstrates how specific signals are uniquely tied to the 2,2-dimethyl substitution. The absence of the 6H singlet in the ¹H NMR and the quaternary carbon signal in the ¹³C NMR would immediately invalidate the proposed structure and point towards the alternative. This comparative logic is a critical part of robust structural validation.

Conclusion

The structural validation of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is achieved with high confidence through the integrated application of NMR and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the gem-dimethyl, benzyl, and carboxylic acid groups. High-resolution mass spectrometry confirms the elemental composition, and MS/MS fragmentation patterns, particularly the observation of the tropylium ion, corroborate the presence of the benzyl ester moiety. By following the detailed protocols and interpretive logic outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for further chemical or biological studies.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 3-(benzyloxy)-2,2-dimethylpropanoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved February 17, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 17, 2026, from [Link]

Sources

quantitative analysis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid in reaction mixtures

[1][2]

Executive Summary

For the quantitative tracking of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid in reaction mixtures, Reverse-Phase HPLC (RP-HPLC) is the superior method for routine analysis due to its balance of sensitivity, stability, and throughput.[1] Quantitative NMR (qNMR) is the recommended orthogonal method for reference standard purity assignment or when reference standards are unavailable. GC-FID/MS is not recommended for direct injection due to the high risk of thermal decarboxylation in the inlet.

The Analytical Challenge

The target molecule is a mono-ester of a gem-dimethyl substituted malonic acid .

  • Structure:

    
    
    
  • Key Impurities: Reaction mixtures typically contain Benzyl Alcohol (starting material/byproduct), 2,2-Dimethylmalonic acid (hydrolysis product), and Bis(benzyl) 2,2-dimethylmalonate (over-reaction product).[1]

  • Stability: The presence of a free carboxylic acid beta to an ester carbonyl allows for a 6-membered cyclic transition state, facilitating thermal decarboxylation to Benzyl Isobutyrate at temperatures typically used in GC injectors (>150°C).

Part 1: Comparative Overview

FeatureMethod A: RP-HPLC (UV) Method B: qNMR Method C: GC-FID/MS
Primary Utility Routine reaction monitoring (IPC) & QC release.[1]Purity assignment & Mass Balance without standards.[1]Impurity profiling (only if derivatized).[1]
Selectivity High. Resolves acid, alcohol, and diester species.[1]High. Distinct chemical shifts for methyl/benzyl protons.[1]Low (Artifacts). High risk of on-column degradation.[1]
Sensitivity High (LOD < 0.1%).[1]Moderate (LOD ~ 1%).[1]High (if stable).[1]
Throughput High (10-15 min run time).[1]Low (Manual processing/long relaxation).[1]High.
Standard Req. Requires reference standard.Requires Internal Standard (IS) only.[1]Requires reference standard.[1][2][3][4]
Recommendation ⭐⭐⭐⭐⭐ (Gold Standard) ⭐⭐⭐⭐ (Validation) ⭐ (Avoid)

Part 2: Detailed Protocols

Method A: RP-HPLC (The Workhorse)

Why this works: The benzyl group provides a strong UV chromophore. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid (

1. Chromatographic Conditions
  • Column: C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
    
    • Note: TFA is preferred if using MS detection; Phosphoric acid is better for UV baseline stability at low wavelengths.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • T=0 min: 20% B[1]

    • T=10 min: 80% B

    • T=12 min: 90% B

    • T=12.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (carbonyl + aromatic) or 254 nm (aromatic only).[1]

    • Recommendation: Use 254 nm to selectively detect benzyl-containing species and ignore non-aromatic aliphatic impurities.[1]

  • Column Temp: 30°C.

2. Sample Preparation
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Dilute immediately into 950 µL of Acetonitrile:Water (50:50) .

    • Critical: Do not use alkaline diluents (like aqueous bicarbonate) as this will ionize the acid and cause peak distortion (split peaks or elution at void volume).[1]

  • Filter: 0.22 µm PTFE filter.

3. Expected Elution Order (Relative)
  • 2,2-Dimethylmalonic acid:

    
     min (Most polar, elutes first).
    
  • Benzyl Alcohol:

    
     min.
    
  • Target (Mono-ester):

    
     min.
    
  • Bis-benzyl ester:

    
     min (Most non-polar).[1]
    
Method B: qNMR (The Validator)

Why this works: qNMR is absolute. It does not require a response factor calibration curve.[1] It is ideal for determining the "Assay as is" (wt%) of the crude oil before purification.

1. Instrument Parameters
  • Solvent: DMSO-

    
     or 
    
    
    .[1] (DMSO-
    
    
    is preferred to prevent potential esterification with methanol-
    
    
    or peak broadening due to hydrogen bonding).[1]
  • Internal Standard (IS): Maleic Acid (Singlet ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet ~6.1 ppm).[1]

    • Criteria: The IS signal must not overlap with the Benzyl CH2 (~5.1 ppm) or the Dimethyl CH3 (~1.4 ppm).

  • Relaxation Delay (d1):

    
     seconds (Must be 
    
    
    of the slowest relaxing proton).
  • Scans: 16 or 32.

2. Integration Strategy
  • Signal A (Target): Integrate the Benzyl

    
      singlet at 
    
    
    ppm (2H).
    • Check: Ensure this is resolved from the Benzyl Alcohol

      
       (usually 
      
      
      ppm in DMSO).[1]
  • Signal B (Alternative): Integrate the Dimethyl

    
      singlet at 
    
    
    ppm (6H).
    • Check: Ensure resolution from the dimethyl signals of the di-acid or di-ester.

  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity.[1][3][4][5][6][7][8][9]
Method C: GC-FID/MS (The Risk)

Why to avoid: The target molecule contains the structural motif

1decarboxylation1
  • Reaction: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

    
    Benzyl Isobutyrate  + 
    
    
    .[1]
  • Result: You will detect a peak for Benzyl Isobutyrate and falsely assume the reaction has failed or that the product is degrading, when it is actually an artifact of the method.

  • Workaround: If GC must be used, the sample must be derivatized (e.g., methylated with Diazomethane or TMS-diazomethane) to cap the carboxylic acid before injection.

Part 3: Visualization & Decision Logic[1][2]

Diagram 1: Analytical Decision Matrix

This flowchart guides the user through selecting the correct analytical technique based on the sample stage.

AnalyticalStrategyStartSample: Reaction Mixture containing3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acidQ1Is accurate quantification required?Start->Q1Branch_QualNo (Qualitative only)Q1->Branch_QualNoBranch_QuantYes (Quantitative)Q1->Branch_QuantYesTLCTLC / LC-MS(Quick Check)Branch_Qual->TLCQ2Is a Reference Standard available?Branch_Quant->Q2Method_HPLCMethod A: RP-HPLC (UV 254nm)(Routine QC / IPC)Q2->Method_HPLCYesMethod_qNMRMethod B: qNMR(Absolute Purity / Assay)Q2->Method_qNMRNoWarning_GCWARNING: Avoid Direct GC(Risk of Decarboxylation)Method_HPLC->Warning_GCAlternative?

Caption: Decision matrix for selecting the optimal analytical method. RP-HPLC is preferred for routine use, while qNMR serves as the primary reference method.

Diagram 2: HPLC Method Development Logic

This diagram illustrates the critical role of pH control in the HPLC analysis of this specific molecule.

HPLC_LogicAnalyteTarget Analyte:Mono-benzyl 2,2-dimethylmalonate(Contains Free -COOH)MobilePhase_NeutralNeutral Mobile Phase(Water/ACN)Analyte->MobilePhase_NeutralMobilePhase_AcidicAcidic Mobile Phase(0.1% TFA or H3PO4)Analyte->MobilePhase_AcidicResult_NeutralIonized (-COO-)Elutes at Void VolumeSplit PeaksMobilePhase_Neutral->Result_NeutralResult_AcidicProtonated (-COOH)Hydrophobic InteractionSharp Peak / Good RetentionMobilePhase_Acidic->Result_AcidicResolutionSuccessful Separation fromBenzyl AlcoholResult_Acidic->Resolution

Caption: Mechanism of retention. Acidification of the mobile phase is non-negotiable to suppress ionization of the carboxylic acid moiety.

References

  • Sigma-Aldrich. (n.d.).[1][8] Mono-benzyl malonate Product Specification & Properties. Retrieved from (Search CAS: 40204-26-0 for structural analogs).[1]

  • BenchChem. (2025).[1][2] 3-(Benzyloxy)-2,2-dimethylpropanoic acid Structure and Properties. Retrieved from .[1]

  • Simeonov, S. P., et al. (2010).[1] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. (Demonstrates HPLC behavior of benzyl esters/alcohols).

  • BIPM. (2019).[1][3] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures.[1] Retrieved from .[1]

  • Cabrera-Rivera, F., et al. (2017).[1][5] Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry. (Establishes thermal instability of malonic acids).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid. As researchers and drug development professionals, a profound understanding of chemical handling and disposal is not just a matter of regulatory compliance, but a cornerstone of a robust safety culture. This document moves beyond a simple checklist, offering a causal explanation for each procedural step to empower you with the knowledge to manage chemical waste with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: Know Your Compound
  • Inferred Hazards: Based on related molecules such as 3-(Benzyloxy)-2,2-dimethylpropanoic acid and other benzyloxy derivatives, this compound is anticipated to be harmful if swallowed [1]. The presence of a carboxylic acid functional group suggests it may also cause skin and eye irritation , and potentially respiratory irritation [2][3][4][5].

  • The Cardinal Rule: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and comprehensive hazard information. The SDS is the primary source for chemical safety and disposal directives[6].

Table 1: Inferred Hazard Profile and Recommended Precautions

Potential HazardGHS PictogramPrecautionary Statements
Harmful if swallowedGHS07: Harmful/IrritantP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[1].
Skin IrritationGHS07: Harmful/IrritantP280: Wear protective gloves/protective clothing/eye protection/face protection[3][4]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[3].
Eye IrritationGHS07: Harmful/IrritantP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4].
Respiratory IrritationGHS07: Harmful/IrritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].
Personal Protective Equipment (PPE): Your First Line of Defense

Based on the inferred hazards, the following PPE is mandatory when handling 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, particularly during disposal procedures where the risk of exposure is elevated.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash risk[7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is necessary. For larger-scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors[4].

Spill Management: A Swift and Safe Response

In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off any potential ignition sources[8].

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated, labeled waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent or detergent solution, followed by a thorough water rinse.

  • Dispose of Spill Debris: All contaminated absorbent materials and cleaning supplies must be disposed of as hazardous waste[6].

Waste Collection and Storage: The Foundation of Compliant Disposal

Proper collection and storage of chemical waste are governed by strict regulations to ensure safety and prevent environmental contamination.

  • Container Selection:

    • Use only chemically compatible containers that are in good condition, free from leaks or damage, and have a secure, tight-fitting lid[6][9][10].

    • For acidic waste, avoid using metal containers. Glass or high-density polyethylene (HDPE) containers are generally suitable[11][12].

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste"[9][13].

    • The label must include the full chemical name of all contents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas[9].

    • The date of waste accumulation should be clearly marked on the label[13].

  • Segregation:

    • Incompatible wastes must never be mixed. Store acidic waste separately from bases, oxidizers, and reactive materials[10][12][14]. Organic acids should be segregated from inorganic acids[8][14].

  • On-Site Accumulation:

    • Waste should be stored in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of the laboratory personnel[9][13].

    • The volume of hazardous waste in an SAA is limited, typically to 55 gallons[6][13].

Disposal Procedures: A Step-by-Step Guide

The disposal route for 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid will depend on the quantity of waste generated.

For small, laboratory-scale quantities, neutralization of the acidic waste may be a viable option before disposal, provided it does not contain other hazardous components.

  • Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood.

  • Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio is recommended) with constant stirring[7].

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the diluted acidic waste. Monitor the pH continuously with a pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.0[7].

  • Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by a copious amount of water[7]. However, always verify your institution's specific policies and local regulations regarding drain disposal.

Large quantities of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, as well as any contaminated materials (e.g., spill cleanup debris, empty containers), must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Package for Pickup: Ensure the waste is in a properly labeled and sealed container as described in Section 4.

  • Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup[9]. This may involve completing a chemical waste pickup form or using a specific software system.

  • Maintain Records: Keep accurate records of the waste generated and its disposal, as required by regulatory agencies[10].

Regulatory Compliance: Adherence to the Law

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11]. Key aspects of RCRA compliance include:

  • Waste Characterization: Properly identifying whether a waste is hazardous.

  • Generator Status: Understanding your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines the specific regulations you must follow regarding storage time and reporting[13].

  • "Cradle-to-Grave" Responsibility: The generator of the waste is legally responsible for its safe management from the point of generation to its final disposal.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, the following workflow diagram has been developed.

DisposalWorkflow start Waste Generation: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity < 100g large_quantity Large Quantity (>100g) or Contaminated Materials assess_quantity->large_quantity >= 100g neutralize Neutralize with Weak Base to pH 5.5-9.0 small_quantity->neutralize collect_waste Collect as Hazardous Waste large_quantity->collect_waste check_regulations Check Local Regulations for Drain Disposal neutralize->check_regulations drain_disposal Permitted Drain Disposal with Copious Water check_regulations->drain_disposal Permitted check_regulations->collect_waste Not Permitted end Compliant Disposal drain_disposal->end package_label Package in Compatible, Labeled Container collect_waste->package_label ehs_pickup Arrange for EHS/ Contractor Pickup package_label->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved February 18, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 18, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 18, 2026, from [Link]

  • 3-(Benzyloxy)propanoic acid | C10H12O3 | CID 15608813. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 18, 2026, from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved February 18, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Swarthmore College. Retrieved February 18, 2026, from [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto. Retrieved February 18, 2026, from [Link]

  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved February 18, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 18, 2026, from [Link]

  • Hazardous Waste | Department of Materials. (n.d.). University of Oxford. Retrieved February 18, 2026, from [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). University of California, Santa Cruz. Retrieved February 18, 2026, from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved February 18, 2026, from [Link]

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